Sevasemten
Description
Properties
CAS No. |
2417395-15-2 |
|---|---|
Molecular Formula |
C16H11F4N5O2 |
Molecular Weight |
381.28 g/mol |
IUPAC Name |
2-[(5-fluoro-3-pyridinyl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H11F4N5O2/c17-12-3-10(4-21-7-12)8-25-14(26)2-1-13(24-25)11-5-22-15(23-6-11)27-9-16(18,19)20/h1-7H,8-9H2 |
InChI Key |
XFPJKQRXBAFXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CN=C(N=C2)OCC(F)(F)F)CC3=CC(=CN=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
EDG-5506: A Technical Guide to Its Role in Preventing Contraction-Induced Muscle Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EDG-5506, also known as sevasemten, is an investigational, orally administered small molecule designed to counteract contraction-induced muscle injury in dystrophinopathies, such as Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD). Developed by Edgewise Therapeutics, this novel therapeutic agent selectively modulates the activity of fast skeletal muscle myosin. In the absence of functional dystrophin, muscle fibers, particularly fast-twitch (Type II) fibers, are susceptible to damage from mechanical stress during contraction. EDG-5506 works by reducing this hypercontraction stress, thereby protecting muscle fibers from breakdown, mitigating the downstream inflammatory and fibrotic processes, and preserving muscle function. Preclinical and clinical data have demonstrated the potential of EDG-5506 to significantly reduce biomarkers of muscle damage and positively impact functional outcomes in patients with BMD.
Mechanism of Action: Selective Myosin Modulation
The core of EDG-5506's therapeutic strategy lies in its specific interaction with the contractile machinery of fast skeletal muscle fibers.
In dystrophin-deficient muscle, the absence of the dystrophin protein, a critical shock absorber, leads to sarcolemmal instability.[1] During muscle contraction, this instability results in excessive stress on the muscle fiber membrane, leading to micro-tears, unregulated calcium influx, and a cascade of events culminating in muscle fiber necrosis and replacement with fibrotic and adipose tissue.[2]
EDG-5506 is a selective inhibitor of the fast skeletal muscle myosin ATPase.[2][3] By binding to fast myosin, it reduces the rate of ATP hydrolysis and slows the transition of myosin heads to the force-producing state.[4] This modulation results in a slight reduction in the peak force of contraction, effectively acting as a "speed limiter" on the contractile event.[5] This dampening of the hypercontraction stress is sufficient to protect the fragile dystrophic muscle fibers from injury without negatively impacting overall strength, coordination, or the function of slow skeletal muscle or cardiac muscle.[4][6]
Signaling and Pathophysiological Cascade
The protective effect of EDG-5506 is primarily mechanical, intervening at the initial point of injury. The subsequent downstream pathological signaling is consequently attenuated.
Caption: Pathophysiological cascade in dystrophinopathies and the point of intervention for EDG-5506.
Preclinical Evidence
The efficacy of EDG-5506 in preventing contraction-induced muscle injury has been demonstrated in multiple preclinical models of dystrophinopathy.
Experimental Protocols
-
Animal Models:
-
mdx mouse (model for DMD)
-
DBA/2-mdx mouse (more severe phenotype with pronounced fibrosis)
-
Golden Retriever Muscular Dystrophy (GRMD) dog (a large animal model that closely mimics human DMD)
-
-
Ex Vivo Contraction-Induced Injury Protocol (mdx mouse Extensor Digitorum Longus - EDL):
-
The EDL muscle, a predominantly fast-twitch muscle, is dissected and mounted on a force transducer.
-
The muscle is pre-incubated with EDG-5506 or vehicle.
-
A series of lengthening (eccentric) contractions are performed to induce injury. This typically involves stimulating the muscle to contract while simultaneously stretching it.
-
The decline in isometric force production over the course of the contractions is measured as an indicator of muscle injury.
-
-
In Situ Contraction-Induced Injury Protocol (mdx mouse Tibialis Anterior - TA):
-
The TA muscle is exposed while preserving its nerve and blood supply.
-
The distal tendon is attached to a force transducer.
-
The muscle is stimulated via the peroneal nerve to elicit contractions.
-
An eccentric injury protocol is applied.
-
Force production is measured before and after the injury protocol.
-
-
Histological Analysis:
-
Muscle tissue is sectioned and stained with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.
-
Sirius Red or Masson's trichrome staining is used to quantify the extent of fibrosis.
-
Immunohistochemistry for embryonic myosin heavy chain (eMyHC) can be used to identify regenerating fibers.
-
-
Biomarker Analysis:
-
Blood samples are collected to measure the levels of muscle damage biomarkers, primarily creatine kinase (CK).
-
Preclinical Data Summary
| Model | Intervention | Key Findings | Reference |
| mdx mouse (EDL muscle, ex vivo) | EDG-5506 | Dose-dependent protection against force drop after eccentric contractions. Near maximal protection at concentrations that inhibit isometric force by ~15%. | [4] |
| mdx mouse (in vivo) | EDG-5506 | Reduced central nucleation and a trend toward decreased embryonic myosin-positive fibers in the soleus muscle. | [4] |
| mdx mouse (in vivo) | EDG-5506 | No detrimental effects on grip strength or rotarod endurance at protective doses. | [4] |
| Dystrophic dogs | EDG-5506 | Reversible reduction in circulating muscle injury biomarkers (CK) and an increase in habitual activity. | [4] |
Clinical Development and Efficacy
EDG-5506 has progressed through Phase 1 and into Phase 2 clinical trials, primarily in adults with Becker Muscular Dystrophy. The results have been consistent in demonstrating a favorable safety profile and robust effects on biomarkers of muscle damage.
Experimental Protocols
-
Phase 1 Study (NCT04585464):
-
Design: A randomized, double-blind, placebo-controlled study in healthy volunteers and a multiple-dose cohort of adults with BMD.[3][6]
-
Participants: Ambulatory adult males with a confirmed BMD diagnosis.[3]
-
Intervention: EDG-5506 or placebo administered orally for 14 days.[3]
-
Endpoints: Safety, tolerability, pharmacokinetics (PK), and changes in biomarkers of muscle injury (CK, fast skeletal muscle troponin I [TNNI2], myoglobin).[3]
-
-
ARCH Open-Label Study (NCT05160415):
-
Design: An open-label, single-center study assessing the long-term safety, tolerability, and efficacy of EDG-5506.[7]
-
Participants: 12 ambulatory adult males with BMD.[7]
-
Intervention: Daily oral administration of EDG-5506 with dose escalation (10 mg for 2 months, 15 mg for 4 months, then 20 mg).[1]
-
Endpoints: Safety, PK, biomarkers of muscle damage, and functional assessments including the North Star Ambulatory Assessment (NSAA).[1][7]
-
-
North Star Ambulatory Assessment (NSAA):
-
A 17-item functional scale designed to measure motor performance in ambulatory individuals with dystrophinopathies.
-
Tasks include standing, walking, climbing stairs, jumping, and rising from the floor.
-
Each item is scored on a 3-point scale (0 = unable, 1 = performs with modifications, 2 = normal performance), with a maximum total score of 34.
-
Clinical Trial Workflow
Caption: Generalized workflow for the clinical evaluation of EDG-5506 in Becker Muscular Dystrophy.
Clinical Data Summary
Table 1: Biomarker Reduction in Adults with BMD Treated with EDG-5506
| Study | Duration | Creatine Kinase (CK) Reduction | Fast Skeletal Muscle Troponin I (TNNI2) Reduction | Myoglobin Reduction | Reference |
| Phase 1b | 14 days | Average maximal reduction of 70% | Average maximal reduction of 98% | Average maximal reduction of 45% | [3] |
| ARCH | 12 months | Average reduction of 37% | Average reduction of 79% | Not Reported | [7] |
| ARCH | 24 months | Sustained decreases | Sustained decreases | Sustained decreases | [8] |
Table 2: Functional Outcomes in the ARCH Open-Label Study (BMD)
| Duration | NSAA Score Change | Comparison to Natural History | Reference |
| 12 months | +0.4 points (improvement) | Natural history predicts a decline of -1.2 points per year | [7] |
| 24 months | +0.2 points (improvement) | Natural history predicts a decline of -2.4 points over two years | [1] |
Safety and Tolerability
Across clinical trials, EDG-5506 has been generally well-tolerated. The most common adverse events reported were dizziness and somnolence.[3] In the 2-year ARCH study, there were no discontinuations or dose reductions due to adverse events.[7][8] Importantly, dosing with EDG-5506 has not been found to negatively impact voluntary strength or affect other forms of myosin, such as cardiac myosin.[6]
Conclusion and Future Directions
EDG-5506 represents a promising, novel therapeutic approach for dystrophinopathies that targets the foundational mechanism of contraction-induced muscle injury. By selectively modulating fast skeletal muscle myosin, it reduces the mechanical stress on dystrophin-deficient fibers, leading to a significant and sustained reduction in biomarkers of muscle damage.[9] Long-term data suggest that this muscle protection may translate into a stabilization and potential improvement of muscle function, altering the progressive course of the disease.[1][8]
The favorable safety profile and the consistent positive data from clinical trials in BMD support the continued development of EDG-5506.[3][8] Ongoing and future studies will further elucidate its efficacy in a broader range of patients, including those with DMD, and its potential as a foundational therapy, both as a monotherapy and in combination with other treatments.[10]
References
- 1. Characterisation of Progressive Skeletal Muscle Fibrosis in the Mdx Mouse Model of Duchenne Muscular Dystrophy: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarepta.com [sarepta.com]
- 3. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edgewisetx.com [edgewisetx.com]
- 5. edgewisetx.com [edgewisetx.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parentprojectmd.org [parentprojectmd.org]
- 9. edgewisetx.com [edgewisetx.com]
- 10. Longitudinal Assessment of Creatine Kinase, Creatine/Creatinineratio, and Myostatin as Monitoring Biomarkers in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Sevasemten (EDG-5506) in Animal Models of Duchenne Muscular Dystrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for Sevasemten (EDG-5506), a novel, orally administered, selective inhibitor of fast skeletal muscle myosin, in animal models of Duchenne Muscular Dystrophy (DMD). This compound is designed to protect dystrophic muscle from contraction-induced injury, a primary driver of muscle degeneration in DMD.[1] This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
It is important to distinguish this compound (EDG-5506) from Givinostat, a histone deacetylase (HDAC) inhibitor, which has also been evaluated in preclinical models of DMD. This guide will focus on this compound (EDG-5506) and will provide a separate section on Givinostat for comprehensive understanding of therapeutic strategies in DMD research.
This compound (EDG-5506): A Fast Skeletal Myosin Inhibitor
This compound (EDG-5506) is a small molecule that selectively inhibits the adenosine triphosphatase (ATPase) activity of fast skeletal muscle myosin.[2] This mechanism is intended to reduce the force of muscle contraction, thereby mitigating the mechanical stress on the fragile sarcolemma of dystrophin-deficient muscle fibers.[3] Preclinical studies have demonstrated that even a modest inhibition of fast myosin can afford significant protection against muscle injury, fibrosis, and functional decline in animal models of DMD.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound (EDG-5506) in the mdx mouse and dystrophic golden retriever models of DMD.
Table 1: Efficacy of this compound (EDG-5506) in mdx Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Percentage Change vs. Control | Reference |
| Functional Assessment | |||||||
| Grip Strength | mdx mice | This compound | Not Specified | 8 weeks | Increased average grip strength | Data not quantified | [5] |
| Histological Assessment | |||||||
| Diaphragm Fibrosis | mdx mice | This compound | Not Specified | 8 weeks | Decreased fibrosis | Data not quantified | [5] |
| Tibialis Anterior (TA) Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Reduced fibrosis | Data not quantified | [5] |
| Diaphragm Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Reduced fibrosis | Data not quantified | [5] |
| Left Ventricle Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Trend towards lower fibrosis | Data not quantified | [5] |
| Biomarker Assessment | |||||||
| Plasma Creatine Kinase (CK) | mdx mice | This compound | Single dose up to 10 mg/kg | Single Dose | Lower post-exercise CK | Significantly lower | [5] |
| Evans Blue Dye (EBD) Uptake | mdx mice | This compound | Not Specified | 3 weeks | Reduced blue fibers | Close to wild-type levels | [5] |
Table 2: Efficacy of this compound (EDG-5506) in Dystrophic Dogs
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Biomarker Assessment | ||||||
| Plasma Muscle Injury Biomarkers | Dystrophic Golden Retrievers | This compound | Not Specified | 2 weeks | Reversibly reduced | [4] |
| Functional Assessment | ||||||
| Habitual Activity | Dystrophic Golden Retrievers | This compound | Not Specified | 2 weeks | Increased | [4] |
Experimental Protocols
In Vivo Efficacy Study in mdx Mice
-
Animals: 7-week-old male mdx mice were used for the long-term study.[5]
-
Treatment: this compound (EDG-5506) was administered for 8 weeks. The specific dosage and route of administration are not detailed in the provided search results.[5]
-
Functional Assessment: Grip strength was measured to assess muscle function.[5]
-
Histological Analysis: Diaphragm muscle was collected, sectioned, and stained to quantify the extent of fibrosis.[5]
-
Biomarker Analysis: Plasma creatine kinase (CK) levels were measured after exercise to assess muscle membrane integrity. Evans blue dye (EBD) was injected to visualize muscle fiber permeability.[5]
In Vivo Efficacy Study in DBA/2J mdx Mice
-
Animals: DBA/2J mdx mice, which exhibit a more severe phenotype with greater fibrosis, were used.[5]
-
Treatment: this compound (EDG-5506) was administered for 12 weeks.[5]
-
Histological Analysis: Tibialis anterior, diaphragm, and left ventricle tissues were collected for fibrosis assessment.[5]
In Vivo Efficacy Study in Dystrophic Dogs
-
Animals: 7-month-old disease-stable dystrophic golden retrievers were used.[5]
-
Treatment Protocol: A crossover design was employed, with 2-week periods of vehicle administration, followed by this compound (EDG-5506) treatment, and then a vehicle washout period.[5]
-
Biomarker Analysis: Plasma biomarkers of muscle injury were monitored.[4][5]
-
Functional Assessment: Habitual activity levels were measured.[4][5]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound (EDG-5506) in DMD.
Caption: Experimental workflow for this compound in mdx mice.
Givinostat: A Histone Deacetylase (HDAC) Inhibitor
While the primary focus of this guide is this compound (EDG-5506), it is beneficial to include preclinical data on Givinostat, another investigational therapy for DMD. Givinostat is a pan-HDAC inhibitor that has shown therapeutic potential in mdx mice by targeting downstream pathological pathways, including inflammation, fibrosis, and muscle regeneration.[6][7]
Quantitative Data from Preclinical Studies
Table 3: Efficacy of Givinostat in mdx Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Percentage Change vs. Control | Reference |
| Functional Assessment | |||||||
| Endurance Performance | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Overall improvement in treadmill tests | Data not quantified | [6][7] |
| Grip Strength | mdx mice | Givinostat | 10 mg/kg | Not Specified | Statistically significant increase in maximum normalized strength | Data not quantified | [8] |
| Histological Assessment | |||||||
| Myofiber Cross-Sectional Area (CSA) | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Increased CSA | Data not quantified | [6][7] |
| Fibrosis | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced fibrotic scars | Dramatic reduction | [6] |
| Fatty Infiltration | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced fatty infiltration | Dramatic reduction | [6] |
| Inflammation | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced inflammatory infiltrate | Data not quantified | [6][7] |
| Fibrosis Reduction (TA, GAS, DIA) | mdx mice | Givinostat | 1 mg/kg | Not Specified | Significantly prevented fibrosis | Data not quantified | [8] |
| Fat Deposition Reduction (TA) | mdx mice | Givinostat | 5 mg/kg | Not Specified | Significantly reduced fat deposition | p<0.01 | [8] |
Experimental Protocols
Long-Term Efficacy Study of Givinostat in mdx Mice
-
Treatment: Givinostat was administered orally at doses of 1, 5, and 10 mg/kg/day for 3.5 months.[6][7][9]
-
Functional Assessment: Endurance was evaluated using an exhaustion treadmill test.[6] Grip strength was also measured.[8]
-
Histological Analysis: Muscles were collected and stained with Hematoxylin and Eosin (H&E) to measure myofiber cross-sectional area, Masson's trichrome to assess fibrosis, and Oil Red O to evaluate fatty infiltration.[9]
-
Inflammation Assessment: The presence of inflammatory infiltrates in muscle tissue was quantified.[6][7]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Givinostat in DMD.
Caption: Experimental workflow for Givinostat in mdx mice.
References
- 1. edgewisetx.com [edgewisetx.com]
- 2. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edgewisetx.com [edgewisetx.com]
- 4. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 9. researchgate.net [researchgate.net]
The Significance of Myosin Inhibition in Becker Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Becker Muscular Dystrophy (BMD) is a progressive, X-linked neuromuscular disorder characterized by the production of a partially functional dystrophin protein. This leads to mechanically fragile muscle fibers that are susceptible to contraction-induced damage, initiating a cascade of pathological events including inflammation, fibrosis, and a gradual decline in muscle function. A promising therapeutic strategy that has emerged is the inhibition of fast skeletal muscle myosin. By reducing the peak force of muscle contractions, this approach aims to mitigate the initial trigger of muscle damage, thereby preserving muscle integrity and function over the long term. This technical guide provides an in-depth analysis of the core principles, preclinical and clinical evidence, and experimental methodologies related to myosin inhibition in the context of BMD.
Pathophysiology of Becker Muscular Dystrophy and the Rationale for Myosin Inhibition
In healthy muscle, the dystrophin protein is a critical component of the dystrophin-glycoprotein complex (DGC), which acts as a shock absorber, linking the internal actin cytoskeleton to the extracellular matrix. This connection stabilizes the muscle cell membrane (sarcolemma) during the stress of contraction and relaxation cycles. In BMD, mutations in the DMD gene result in a truncated yet partially functional dystrophin protein. While more functional than the complete absence of dystrophin seen in Duchenne Muscular Dystrophy (DMD), the dystrophin in BMD is insufficient to fully protect the sarcolemma from mechanical stress.
Repetitive, high-force contractions, particularly in fast-twitch (Type II) muscle fibers, place excessive strain on the fragile sarcolemma of BMD patients. This leads to micro-tears, an influx of calcium ions, and the release of muscle damage biomarkers such as creatine kinase (CK) and fast skeletal muscle troponin I (TNNI2). This chronic cycle of damage and repair ultimately leads to inflammation, the replacement of muscle tissue with fat and fibrous tissue (fibrosis), and a progressive loss of muscle strength and function.
The therapeutic rationale for myosin inhibition is to directly address the initial mechanical injury. Myosin is the motor protein that, in conjunction with actin, generates the force of muscle contraction. By selectively inhibiting the ATPase activity of fast skeletal muscle myosin, the peak force generated during contraction can be reduced without completely preventing muscle function. This reduction in mechanical stress is hypothesized to protect the vulnerable sarcolemma from contraction-induced damage, thereby interrupting the downstream pathological cascade.
Clinical Development of this compound (EDG-5506)
This compound (formerly EDG-5506) is a first-in-class, orally administered, selective fast skeletal muscle myosin inhibitor being developed by Edgewise Therapeutics. It is designed to protect dystrophin-deficient muscle from contraction-induced injury. Several clinical trials have evaluated its safety, tolerability, and efficacy in adults and adolescents with BMD.
ARCH Open-Label Study
The ARCH study was a Phase 1b open-label trial that assessed the long-term safety and efficacy of this compound in 12 ambulatory adult males with BMD over 24 months.
Key Findings:
-
Safety and Tolerability: this compound was well-tolerated, with no serious adverse events or discontinuations due to adverse events. The most common adverse events reported were dizziness and somnolence.
-
Biomarkers of Muscle Damage: Treatment with this compound led to rapid and sustained reductions in key biomarkers of muscle damage.
-
Functional Outcomes: Participants' scores on the North Star Ambulatory Assessment (NSAA) remained stable over the two-year period, which contrasts with the expected functional decline observed in natural history studies of BMD.
CANYON Phase 2 Study
The CANYON study was a Phase 2, randomized, double-blind, placebo-controlled trial that enrolled 40 adults and 29 adolescents with BMD. The study evaluated the effects of this compound over a 12-month treatment period.
Key Findings:
-
Primary Endpoint: The trial met its primary endpoint, demonstrating a statistically significant reduction in creatine kinase (CK) levels from baseline compared to placebo.
-
Secondary Endpoints:
-
A significant reduction in plasma fast skeletal muscle troponin I (TNNI2) was observed in the this compound-treated group compared to placebo.
-
Functional outcomes, as measured by the NSAA, showed a stabilization in the this compound group, with a trend towards improvement compared to the placebo group, which showed a decline consistent with natural history data.
-
Trends toward improvement were also noted in other functional tests, including the 10-meter walk/run and 4-stair climb.
-
GRAND CANYON Pivotal Study
The GRAND CANYON study is an ongoing global, pivotal, placebo-controlled trial that will further evaluate the efficacy and safety of this compound in a larger cohort of individuals with BMD.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from the ARCH and CANYON clinical trials of this compound in patients with Becker Muscular Dystrophy.
Table 1: Biomarker Changes with this compound Treatment
| Biomarker | Trial | Treatment Duration | Mean Reduction from Baseline | p-value vs. Placebo | Reference(s) |
| Creatine Kinase (CK) | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) | |
| CANYON | 12 Months | 28% (average difference vs. placebo) | 0.02 | ||
| Fast Skeletal Troponin I (TNNI2) | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) | |
| CANYON | 12 Months | 77% (vs. placebo) | <0.001 | ||
| Myoglobin | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) |
Table 2: Functional Outcome Changes with this compound Treatment
| Functional Measure | Trial | Treatment Duration | This compound Group Change | Placebo Group Change | Difference (this compound vs. Placebo) | p-value | Reference(s) |
| North Star Ambulatory Assessment (NSAA) Total Score | ARCH | 24 Months | -0.2 (Mean Change) | -2.4 (Natural History) | +2.2 (vs. Natural History) | N/A | |
| CANYON | 12 Months | Stabilization/Trend to Improve | Decline | +1.1 points | 0.16 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the clinical evaluation of myosin inhibitors for BMD.
Biomarker Analysis: Creatine Kinase (CK) Activity Assay
Principle: Creatine kinase activity is determined by a coupled enzyme reaction that results in the production of NADPH, which is measured spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the CK activity in the sample.
Protocol:
-
Sample Preparation:
-
Collect blood samples and separate serum or plasma. Avoid hemolysis.
-
Samples can be stored at 2-8°C for up to 12 hours or at -80°C for longer-term storage.
-
If samples are turbid, centrifuge and use the clear supernatant.
-
-
Reagent Preparation:
-
Prepare a master mix containing assay buffer, substrate solution (phosphocreatine and ADP), and a coupled enzyme mix (hexokinase and glucose-6-phosphate dehydrogenase).
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the sample (e.g., 10 µL) to individual wells.
-
Add the master mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the initial absorbance at 340 nm (A340) after a brief incubation period (e.g., 20 minutes) to allow for CK activation.
-
Continue to measure the absorbance at 340 nm at regular intervals to determine the rate of change.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to CK activity (Units/L).
-
Functional Assessment: North Star Ambulatory Assessment (NSAA)
Principle: The NSAA is a 17-item functional scale designed to measure ambulatory performance in individuals with Duchenne and Becker muscular dystrophy. Each item is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs normally). The total score ranges from 0 to 34.
Procedure: The assessment is conducted by a trained physical therapist and involves observing the patient performing a series of tasks, including:
-
Standing and walking
-
Climbing and descending stairs
-
Rising from the floor (Gower's maneuver)
-
Jumping and hopping
-
Running
For each task, the therapist scores the patient based on their ability to complete the task and the quality of the movement, noting any compensatory strategies.
Dystrophin Quantification in Muscle Biopsy
Principle: This protocol describes a method for quantifying dystrophin protein in muscle biopsy samples using targeted mass spectrometry, which offers high precision and reproducibility.
Protocol:
-
Sample Preparation:
-
Obtain a muscle biopsy from a relevant muscle (e.g., vastus lateralis).
-
Prepare a total protein extract from the muscle tissue.
-
-
Stable Isotope-Labeled Standard:
-
Spike the protein extract with a known amount of a stable isotope-labeled dystrophin peptide standard. This serves as an internal control for quantification.
-
-
Protein Separation and Digestion:
-
Separate the proteins using SDS-PAGE.
-
Excise the gel band corresponding to the molecular weight of dystrophin.
-
Perform in-gel digestion of the protein using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a targeted method, such as parallel reaction monitoring, to specifically detect and quantify the native dystrophin peptides and their stable isotope-labeled counterparts.
-
-
Quantification:
-
The ratio of the signal from the native dystrophin peptide to the signal from the stable isotope-labeled standard is used to calculate the absolute amount of dystrophin in the original sample.
-
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The inhibition of fast skeletal muscle myosin represents a significant advancement in the therapeutic landscape for Becker Muscular Dystrophy. By targeting the initial mechanical trigger of muscle damage, this approach has the potential to be a foundational, disease-modifying therapy. The clinical data for this compound are encouraging, demonstrating a favorable safety profile, consistent reductions in biomarkers of muscle damage, and a stabilization of functional decline.
Future research should focus on the long-term efficacy and safety of myosin inhibitors in a broader BMD population, including individuals with varying degrees of disease severity and across different age groups. Further investigation into the downstream signaling effects of myosin inhibition will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic targets. Combination therapies, where myosin inhibitors are used in conjunction with strategies aimed at dystrophin restoration or reducing inflammation and fibrosis, may offer a synergistic approach to treating this complex disease. The ongoing and future clinical trials will be critical in establishing the role of myosin inhibition in the management of Becker Muscular Dystrophy and potentially other dystrophinopathies.
Methodological & Application
Application Notes and Protocols for Clinical Trials of Sevasemten in Pediatric Duchenne Muscular Dystrophy Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive, X-linked recessive disorder characterized by the absence of functional dystrophin protein. This leads to ongoing muscle damage, inflammation, and fibrosis, resulting in progressive muscle weakness and premature death. Sevasemten is an investigational, orally administered, first-in-class small molecule that selectively inhibits fast skeletal muscle myosin.[1][2] By reducing the force generated during muscle contraction, this compound aims to protect dystrophin-deficient muscle fibers from contraction-induced injury.[3][4] These application notes provide a framework for designing clinical trials to evaluate the safety and efficacy of this compound in pediatric patients with Duchenne muscular dystrophy.
This compound: Mechanism of Action
This compound's therapeutic rationale is based on mitigating the primary driver of muscle degeneration in DMD: contraction-induced muscle damage. In the absence of dystrophin, muscle fibers are susceptible to injury during eccentric and concentric contractions. This compound selectively modulates the activity of fast skeletal myosin, the motor protein responsible for muscle contraction, thereby reducing the stress on the fragile sarcolemma.[2][3] This mechanism is hypothesized to slow disease progression by preserving muscle fiber integrity and function.
Clinical Trial Design Considerations
Designing a clinical trial for this compound in pediatric DMD patients requires careful consideration of the heterogeneous nature of the disease, ethical obligations to a vulnerable population, and regulatory requirements.
Study Population and Stratification
Patient selection is critical for the successful evaluation of a therapeutic candidate. Based on ongoing studies with this compound, such as the LYNX and FOX trials, the target population for a pivotal Phase 3 trial would likely be ambulatory boys with a confirmed DMD diagnosis.[5]
Table 1: Proposed Patient Inclusion and Exclusion Criteria
| Criteria | Inclusion | Exclusion |
| Age | 4 to 9 years (ambulatory) | - |
| Diagnosis | Confirmed DMD mutation | Other forms of muscular dystrophy |
| Ambulatory Status | Able to walk independently; North Star Ambulatory Assessment (NSAA) score within a specified range | Wheelchair-dependent |
| Corticosteroid Use | Stable dose for at least 6 months prior to baseline | Corticosteroid-naïve or unstable dosing |
| Prior Treatment | May include a cohort previously treated with gene therapy (≥ 2 years post-treatment)[6] | Concurrent investigational drug use |
| Cardiac Function | Left Ventricular Ejection Fraction (LVEF) > 45% | Clinically significant cardiac abnormalities |
| Pulmonary Function | Forced Vital Capacity (FVC) > 65% predicted | Requirement for daytime ventilation |
Patient stratification at baseline is recommended to minimize variability and enhance the statistical power of the study. Key stratification factors include:
-
Age: (e.g., 4-6 years vs. 7-9 years)
-
Baseline NSAA Score: To account for differing levels of functional ability.
-
Corticosteroid Type: (e.g., prednisone vs. deflazacort)
Efficacy Endpoints
A combination of functional and biological endpoints should be employed to provide a comprehensive assessment of this compound's efficacy.
Table 2: Proposed Primary and Secondary Endpoints
| Endpoint Type | Endpoint | Rationale |
| Primary | Change from baseline in the North Star Ambulatory Assessment (NSAA) total score | A validated, 17-item rating scale that measures functional motor abilities in ambulatory boys with DMD.[7] |
| Secondary | Change from baseline in timed function tests (e.g., 10-meter walk/run, 4-stair climb, time to rise from floor) | Objective measures of motor performance and endurance. |
| Change from baseline in biomarkers of muscle damage (Creatine Kinase, Fast Skeletal Muscle Troponin I) | To provide evidence of the drug's mechanism of action in reducing muscle injury.[8] | |
| Exploratory | Change from baseline in stride velocity 95th centile (SV95C) | A sensitive measure of gait and motor control.[5] |
| Patient-reported outcomes (PROs) | To capture the impact of treatment on daily life and well-being. | |
| Magnetic Resonance Imaging (MRI) of muscle | To assess changes in muscle composition (e.g., fat fraction). |
Natural History Comparator Data
To put the results of a clinical trial into context, it is crucial to compare the treated group's progression with natural history data from untreated or standard-of-care-treated pediatric DMD patients.
Table 3: Illustrative Natural History of NSAA Changes in Ambulatory Boys with DMD
| Age Group (years) | Steroid Treatment | Mean Annual Change in NSAA Score (SD) |
| < 7 | Continuous | +1.0 to +3.0 |
| > 7 | Continuous | -2.0 to -4.0[1] |
| > 7 | Intermittent/None | -5.0 to -8.0[1] |
Note: These values are illustrative and can vary based on the specific cohort and analysis.
Experimental Protocols
North Star Ambulatory Assessment (NSAA) Administration
The NSAA is a 17-item scale assessing functional motor skills. Each item is scored on a 0-2 scale (0=unable, 1=modified but independent, 2=normal).[7]
Protocol:
-
Preparation: The assessment should be conducted in a quiet, well-lit room with a non-slip floor. The patient should be barefoot. Required equipment includes a stopwatch and a 15 cm high box step.[9]
-
Administration: The assessor, a trained physical therapist, should demonstrate each task and provide standardized instructions. The tasks are performed in a specific order to minimize fatigue.[7]
-
Scoring: Each of the 17 items is scored based on the quality of movement and independence. The total score ranges from 0 to 34.
-
Timed Tests: The NSAA includes timed components such as the 10-meter walk/run and time to rise from the floor, which should be recorded separately.
Biomarker Analysis
-
Blood Collection: Collect whole blood via venipuncture into serum separator tubes (for CK and Myoglobin) and EDTA plasma tubes (for TNNI2).
-
Processing: Allow serum tubes to clot for 30 minutes before centrifugation at 1000-1300 x g for 10 minutes. For plasma, centrifuge immediately under the same conditions.[10]
-
Storage: Aliquot serum and plasma into cryovials and store at -80°C until analysis.[10]
Principle: An enzymatic rate method is used to determine CK activity. CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP. The rate of ATP formation is measured through a series of coupled reactions that result in the production of NADPH, which is quantified spectrophotometrically at 340 nm.[11][12]
Protocol:
-
Bring reagents and samples to room temperature.
-
Prepare the working reagent by mixing the two-reagent solution according to the manufacturer's instructions.[12]
-
Pipette the working reagent into a cuvette and incubate at 37°C.
-
Add the serum sample to the cuvette and mix.
-
Measure the change in absorbance at 340 nm over a fixed time interval.
-
The rate of change in absorbance is directly proportional to the CK activity in the sample.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of TNNI2. A monoclonal antibody specific for TNNI2 is coated onto microplate wells. Patient plasma is added, and any TNNI2 present binds to the antibody. A second, enzyme-linked polyclonal antibody is then added, which binds to the captured TNNI2. After washing, a substrate solution is added, and the color development is proportional to the amount of TNNI2.[2][10]
Protocol:
-
Prepare standards and dilute plasma samples as per the kit instructions.
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells and add the avidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells and add the TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the TNNI2 concentration from the standard curve.
Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) is employed. The assay uses a monoclonal antibody for solid-phase immobilization and an enzyme-linked polyclonal antibody. The myoglobin in the sample is "sandwiched" between these two antibodies.[13][14]
Protocol:
-
Dilute patient serum samples according to the kit protocol.
-
Dispense standards, diluted samples, and controls into the appropriate wells.
-
Add the enzyme conjugate reagent to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the TMB substrate and incubate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Determine the myoglobin concentration from the standard curve.
Safety Monitoring
A robust safety monitoring plan is essential in a pediatric clinical trial.
Table 4: Safety Monitoring Plan
| Assessment | Frequency | Details |
| Adverse Event (AE) Monitoring | At every study visit | Spontaneously reported and solicited AEs will be recorded and graded for severity and relationship to the study drug. |
| Physical Examinations | At screening, baseline, and regular intervals | Comprehensive physical and neurological examinations. |
| Vital Signs | At every study visit | Blood pressure, heart rate, respiratory rate, and temperature. |
| Electrocardiograms (ECGs) | At screening, baseline, and regular intervals | To monitor for any cardiac effects. |
| Echocardiograms (ECHOs) | At screening, baseline, and annually | To assess cardiac structure and function. |
| Clinical Laboratory Tests | At screening, baseline, and regular intervals | Including hematology, clinical chemistry, and urinalysis. |
Ethical Considerations
Conducting research in a pediatric rare disease population requires the highest ethical standards.
-
Informed Consent and Assent: Obtain informed consent from parents or legal guardians and age-appropriate assent from the child.
-
Risk-Benefit Ratio: The potential benefits of participation must outweigh the risks. The study design should aim to minimize burdens on the child and family.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB should be established to review safety data throughout the trial.
-
Post-Trial Access: A plan for continued access to the investigational drug for participants who benefit from it should be considered.
Conclusion
The development of this compound offers a promising new therapeutic strategy for Duchenne muscular dystrophy by targeting the fundamental mechanism of contraction-induced muscle injury. The successful clinical development of this compound in the pediatric population will depend on well-designed clinical trials that incorporate robust and clinically meaningful endpoints, validated biomarkers, and a strong commitment to patient safety and ethical principles. These application notes and protocols provide a comprehensive framework to guide researchers, scientists, and drug development professionals in this endeavor.
References
- 1. Long Term Natural History Data in Ambulant Boys with Duchenne Muscular Dystrophy: 36-Month Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Human TNNI2(Troponin I, fast skeletal muscle) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. edgewisetx.com [edgewisetx.com]
- 5. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 6. Edgewise-215 FOX - UF Health [ufhealth.org]
- 7. pod-nmd.org [pod-nmd.org]
- 8. actionduchenne.org [actionduchenne.org]
- 9. pod-nmd.org [pod-nmd.org]
- 10. Elevation of fast but not slow troponin I in the circulation of patients with Becker and Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. medichem-me.com [medichem-me.com]
- 13. intimex.cz [intimex.cz]
- 14. artekinmedikal.com.tr [artekinmedikal.com.tr]
Application Notes and Protocols: Sevasemten in Combination Therapy for Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small molecule designed as a fast skeletal muscle myosin inhibitor. Developed by Edgewise Therapeutics, this compound aims to protect muscle fibers from contraction-induced damage, a primary driver of muscle degeneration in muscular dystrophies. In conditions like Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD), the absence or dysfunction of dystrophin protein leads to fragile muscle fibers that are susceptible to damage during contraction. This compound selectively inhibits the myosin in fast-twitch skeletal muscle fibers, which are particularly vulnerable in dystrophic conditions, thereby reducing muscle damage and preserving muscle function. Its unique mechanism of action suggests potential for use both as a monotherapy and as a foundational component of combination therapeutic strategies for a broad range of patients with muscular dystrophies.
These application notes provide a summary of the available data on this compound, with a focus on its potential application in combination with other muscular dystrophy therapies. Detailed protocols for key experimental assays and visualizations of relevant pathways and workflows are also included to guide further research and development.
Signaling Pathway and Mechanism of Action
This compound's therapeutic rationale is based on mitigating the downstream effects of dystrophin deficiency. In healthy muscle, dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which anchors the cytoskeleton of muscle cells to the extracellular matrix, providing structural stability during muscle contraction. In muscular dystrophies, the absence or dysfunction of dystrophin compromises this linkage, rendering the muscle cell membrane susceptible to damage from the mechanical stress of contraction. This damage leads to a cascade of detrimental events, including increased membrane permeability, dysregulation of calcium homeostasis, inflammation, and ultimately, muscle fiber necrosis and replacement with fibrotic and adipose tissue.
This compound acts by selectively inhibiting the ATPase activity of fast skeletal muscle myosin. Myosin is the motor protein that generates force and movement in muscle by hydrolyzing ATP and interacting with actin filaments. By partially inhibiting this process in fast-twitch muscle fibers, which are preferentially affected in the early stages of dystrophinopathies, this compound reduces the force of contraction, thereby lessening the mechanical stress on the fragile muscle fibers. This is hypothesized to reduce contraction-induced muscle damage, decrease the release of muscle damage biomarkers, and preserve muscle integrity and function over time.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound. It is important to note that these trials are ongoing, and the data presented here are based on publicly available press releases and presentations and may be subject to change upon final, peer-reviewed publication.
Table 1: Efficacy of this compound in Becker Muscular Dystrophy (BMD)
| Clinical Trial | Phase | Participants | Treatment Duration | Key Findings |
| ARCH | 1b (Open-Label) | 12 ambulatory adult males | 2 years | - NSAA scores remained stable after two years of treatment, diverging from the expected decline seen in natural history studies. - Significant and sustained reductions in biomarkers of muscle damage, including creatine kinase (CK), fast skeletal muscle troponin I (TNNI2), and myoglobin. |
| CANYON | 2 | 40 adults and 29 adolescents | 12 months | - Met primary endpoint with a significant reduction in CK levels. - Trend towards improvement in NSAA scores in the this compound-treated group. - Significant reduction in TNNI2. |
| MESA | Open-Label Extension | Participants from ARCH, CANYON, GRAND CANYON, or DUNE | Ongoing | - Sustained disease stabilization observed. - CANYON participants who rolled over to MESA showed increased NSAA scores over 18 months. |
Table 2: Efficacy of this compound in Duchenne Muscular Dystrophy (DMD)
| Clinical Trial | Phase | Participants | Treatment Duration | Key Findings |
| LYNX | 2 | 4- to 9-year-old males | 3 months (placebo-controlled) followed by open-label | - Well-tolerated at target doses. - A dose of 10 mg was identified for Phase 3 evaluation based on consistent observations across functional measures (Stride Velocity 95th Centile, NSAA, and 4-stair climb). |
| FOX | 2 | 6- to 14-year-old males previously treated with gene therapy | Ongoing | - Well-tolerated at a 10 mg dose. - Initial results suggest the potential to reduce the rate of functional decline in this patient population. |
Table 3: Biomarker Changes with this compound Treatment in BMD
| Biomarker | Clinical Trial | % Reduction from Baseline (approximate) |
| Creatine Kinase (CK) | Phase 1 | 70% |
| CANYON | 28% | |
| Fast Skeletal Muscle Troponin I (TNNI2) | Phase 1 | 98% |
| Myoglobin | Phase 1 | 45% |
Application in Combination Therapies
The mechanism of this compound, which focuses on protecting muscle from contraction-induced damage, is complementary to other therapeutic strategies for muscular dystrophy that aim to address the root genetic cause or downstream pathological processes. This makes this compound a prime candidate for combination therapies.
Combination with Gene Therapy
Gene therapies for DMD, such as those delivering micro-dystrophin, aim to restore a functional version of the dystrophin protein. While this can significantly improve muscle function, the expression of micro-dystrophin may not fully restore the mechanical stability of the sarcolemma to wild-type levels. Therefore, combining gene therapy with this compound could provide an additional layer of protection to the muscle fibers, potentially enhancing the overall therapeutic benefit and durability of the gene therapy. The ongoing FOX clinical trial is the first to formally investigate this combination.
Combination with Corticosteroids
Corticosteroids are the current standard of care for DMD and have been shown to slow disease progression, likely through their anti-inflammatory effects. However, long-term use is associated with significant side effects. This compound's mechanism is distinct from that of corticosteroids. A combination approach could potentially offer synergistic benefits by targeting both muscle fiber protection (this compound) and inflammation (corticosteroids), and may allow for lower, better-tolerated doses of corticosteroids.
Combination with Exon-Skipping Therapies
Exon-skipping drugs aim to restore the reading frame of the dystrophin gene, leading to the production of a truncated but partially functional dystrophin protein. Similar to gene therapy, the resulting dystrophin may not fully protect the muscle from damage. Combining exon-skipping therapies with this compound could therefore enhance muscle protection and improve functional outcomes.
Experimental Protocols
The following are generalized protocols for key assays used in the clinical evaluation of this compound. These should be adapted and validated for specific laboratory conditions.
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item functional scale that measures motor abilities in ambulatory individuals with DMD.
Objective: To assess functional motor performance.
Procedure:
-
The assessment is performed by a trained physical therapist or clinician.
-
The patient is asked to perform 17 tasks, including standing, walking, running, jumping, and climbing stairs.
-
Each task is scored on a 3-point scale:
-
2: Normal performance, without any modification of the task.
-
1: Modified method of performing the task, but can be achieved independently.
-
0: Unable to perform the task independently.
-
-
The total score ranges from 0 to 34, with higher scores indicating better function.
Materials:
-
A box step of a standard height (e.g., 15 cm).
-
A chair of appropriate height.
-
A stopwatch for timed tests (e.g., 10-meter walk/run).
-
A clear, flat walking surface of at least 10 meters.
Creatine Kinase (CK) Assay
Objective: To quantify the level of CK in serum as a biomarker of muscle damage.
Principle: CK catalyzes the phosphorylation of creatine by ATP. The rate of this reaction is measured spectrophotometrically and is proportional to the CK activity in the sample.
Procedure (General):
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube.
-
Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum.
-
Assay: Perform the CK assay using a commercial enzymatic kit on an automated clinical chemistry analyzer according to the manufacturer's instructions.
-
Data Analysis: CK levels are reported in Units per Liter (U/L).
Materials:
-
Serum separator tubes.
-
Centrifuge.
-
Automated clinical chemistry analyzer.
-
Commercial CK assay kit.
Fast Skeletal Muscle Troponin I (TNNI2) and Myoglobin Assays
Objective: To quantify the levels of TNNI2 and myoglobin in serum as specific biomarkers of skeletal muscle damage.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantification of these proteins.
Procedure (General ELISA Protocol):
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for the target protein (TNNI2 or myoglobin).
-
Sample Addition: Patient serum samples and standards are added to the wells. The target protein binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Stop Solution: The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of the target protein in the patient samples is determined by interpolating their absorbance values on the standard curve.
Materials:
-
Commercial ELISA kit for human TNNI2 or myoglobin.
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Conclusion
This compound represents a promising therapeutic approach for muscular dystrophies by targeting the downstream consequences of dystrophin deficiency – contraction-induced muscle damage. Its unique mechanism of action makes it a strong candidate for combination therapies with gene therapies, corticosteroids, and exon-skipping drugs. The ongoing clinical trials will provide more definitive data on the efficacy and safety of this compound, both as a monotherapy and in combination, and will be crucial in determining its future role in the management of muscular dystrophy. The protocols and information provided in these application notes are intended to serve as a guide for researchers and drug development professionals working to advance therapies for these devastating diseases.
Application Notes and Protocols for Evaluating Muscle Function in Sevasemten-Treated Subjects
Introduction
Sevasemten (formerly EDG-5506) is an investigational, orally administered small molecule designed as a first-in-class fast skeletal myosin inhibitor.[1][2] Its primary mechanism of action is to protect muscle fibers from contraction-induced damage, which is a key driver of muscle degeneration in dystrophinopathies like Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD).[3][4] In the absence of functional dystrophin, muscle contractions lead to excessive damage, inflammation, and the progressive replacement of muscle tissue with fat and fibrosis, ultimately causing a loss of function.[3][4] this compound selectively modulates the contraction of fast-twitch muscle fibers by inhibiting fast myosin adenosine triphosphatase (ATPase), thereby reducing the mechanical stress on the muscle.[3][5] This "muscle protection" approach aims to slow disease progression and preserve muscle function.[2][5]
Accurate and standardized evaluation of muscle function is critical for assessing the efficacy of this compound in both preclinical and clinical settings. These application notes provide detailed protocols for key biomarker, strength, and functional assessments relevant to this compound's mechanism of action.
This compound's Proposed Mechanism of Action
This compound is designed to reduce the damage caused by muscle contractions in the context of dystrophin deficiency. By selectively inhibiting fast skeletal myosin, it lessens the stress on muscle fibers during activity.[3] This is hypothesized to reduce the release of muscle damage biomarkers and, over time, preserve muscle structure and function.
Caption: Proposed mechanism of this compound in mitigating muscle damage.
Quantitative Data from Clinical Trials
Data from the Phase 2 CANYON and ARCH clinical trials provide evidence of this compound's effect on biomarkers and functional measures in individuals with Becker Muscular Dystrophy.
Table 1: Summary of Biomarker and Functional Data from the CANYON Trial
| Endpoint | This compound Group | Placebo Group | Finding | Citation |
|---|---|---|---|---|
| Creatine Kinase (CK) | Significant Reduction | - | 28% average difference in CK decrease vs. placebo. | [6][7] |
| Fast Skeletal Troponin I (TNNI2) | Significant Reduction | - | 77% reduction compared to placebo. | [1][7] |
| North Star Ambulatory Assessment (NSAA) | Stabilized Scores | - | +1.1 point advantage over placebo (p=0.16). | [5][6] |
| Timed Functional Tests | Favorable Trends | - | Trends towards improvement in 10-meter walk/run and 4-stair climb. |[1][5] |
Table 2: Summary of Biomarker and Functional Data from the ARCH & Phase 1 Trials
| Endpoint | Duration | This compound Group Result | Comparison | Citation |
|---|---|---|---|---|
| Creatine Kinase (CK) | 14 Days | Average maximal reduction of 70%. | Baseline | [3][8] |
| Fast Skeletal Troponin I (TNNI2) | 14 Days | Average maximal reduction of 98%. | Baseline | [3][8] |
| Myoglobin | 14 Days | Average maximal reduction of 45%. | Baseline | [3][8] |
| North Star Ambulatory Assessment (NSAA) | 24 Months | Mean change of -0.2 points. | Significantly diverged from natural history average change of -2.4 points. |[6][8] |
Experimental Protocols
Biomarker Analysis Protocols
Biomarkers of muscle injury are key exploratory endpoints for assessing the pharmacodynamic effects of this compound.
1.1. Creatine Kinase (CK and CK-MB) Assay
-
Principle: Creatine Kinase is an enzyme released into the bloodstream following muscle damage. The MB isoenzyme (CK-MB) was historically used for its relative abundance in cardiac muscle, though its use has been largely supplanted by troponin assays.[9] The total CK level is a general indicator of muscle damage.
-
Protocol:
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).
-
Sample Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate serum and store at -80°C until analysis.
-
Analysis: Analyze serum samples for total CK and CK-MB concentrations using an automated clinical chemistry analyzer. The analysis is typically based on an enzymatic rate method.
-
Data Interpretation: For CK-MB, a relative index can be calculated to help differentiate between cardiac and skeletal muscle sources: CK-MB relative index = [CK-MB (ng/mL) / Total CK (IU/L)] * 100.[9] However, for dystrophinopathies, total CK is the more relevant measure of skeletal muscle damage.
-
1.2. Fast Skeletal Muscle Troponin I (TNNI2) Assay
-
Principle: TNNI2 is a component of the troponin complex critical for calcium-mediated skeletal muscle contraction.[6] Its presence in the blood is a specific indicator of fast-twitch skeletal muscle fiber injury.
-
Protocol:
-
Sample Collection: Collect whole blood via venipuncture into an EDTA plasma tube.
-
Sample Processing: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot plasma and store at -80°C.
-
Analysis: Use a high-sensitivity immunoassay, such as an ELISA or a platform like SomaScan, designed specifically for the quantification of TNNI2 in plasma.[3]
-
Data Interpretation: Compare post-treatment TNNI2 levels to baseline and placebo-treated subjects to determine the effect of this compound on fast-twitch muscle fiber damage.
-
Functional and Strength Assessment Protocols (Clinical)
2.1. North Star Ambulatory Assessment (NSAA)
-
Principle: The NSAA is a validated 17-item rating scale used to measure functional motor abilities in ambulatory individuals with dystrophinopathies.[10] It provides a comprehensive assessment of motor function relevant to daily life.
-
Protocol:
-
Setup: A trained examiner assesses the participant on 17 distinct motor tasks, including standing, walking, jumping, and climbing stairs.
-
Scoring: Each item is scored on a 3-point scale: 2 (completes task normally), 1 (completes task with modifications), or 0 (unable to complete task). The maximum score is 34.
-
Administration: The assessment should be performed in a standardized order. The participant should wear comfortable clothing and shoes.
-
Eligibility: In the GRAND CANYON study, participants were required to have an NSAA score between 5 and 32.[11]
-
Data Interpretation: Changes in the total NSAA score over time are used to evaluate disease progression or stabilization. A stable or improved score in this compound-treated subjects compared to a decline in natural history or placebo groups indicates a positive treatment effect.[6][8]
-
2.2. Six-Minute Walk Test (6MWT)
-
Principle: The 6MWT measures the distance a person can walk quickly on a flat, hard surface in 6 minutes.[12] It is a global assessment of functional capacity, integrating the response of pulmonary, cardiovascular, and muscular systems.[12][13]
-
Protocol:
-
Setup: The test is conducted indoors along a flat, straight corridor at least 30 meters long.[12] Mark the length every 3 meters and use cones to mark the turnaround points.
-
Pre-Test: Record baseline heart rate, blood pressure, and oxygen saturation. Ask the patient to rate their dyspnea and fatigue using the Borg CR10 scale.[14]
-
Instructions: Instruct the patient to walk as far as possible for 6 minutes, turning around the cones. They are permitted to slow down and rest, but should resume walking as soon as they are able. Standardized phrases of encouragement should be given at specific intervals (e.g., every minute).[14]
-
During Test: The technician walks behind the patient. Do not walk with them or set the pace. A timer is run for the full 6 minutes.
-
Post-Test: Immediately after 6 minutes, record the total distance walked, post-test vital signs, and Borg scale ratings.[14]
-
Data Interpretation: An increase in the 6-minute walk distance (6MWD) or a smaller decline compared to placebo/natural history suggests an improvement or preservation of functional capacity.
-
Caption: Standardized workflow for the Six-Minute Walk Test (6MWT).
2.3. Quantitative Muscle Testing (QMT) - Hand Grip Strength (HGS)
-
Principle: QMT uses devices like dynamometers to provide objective, reproducible measurements of muscle force.[15] HGS is a common QMT measure used to assess voluntary upper limb strength.[3][16]
-
Protocol:
-
Equipment: Use a calibrated hand dynamometer (e.g., Jamar dynamometer).
-
Positioning: The subject should be seated with their shoulder adducted and neutrally rotated, elbow flexed at 90 degrees, and forearm in a neutral position.[16]
-
Procedure: The subject squeezes the dynamometer with maximal effort for 3-5 seconds.
-
Repetitions: Perform three trials for each hand, with a rest period of at least 30-60 seconds between trials.
-
Data Recording: Record the peak force (in kilograms or pounds) from each trial. The final score is typically the average of the three trials.
-
Data Interpretation: Changes in HGS can indicate changes in overall muscle strength. In this compound trials, HGS was used as an exploratory measure of voluntary strength.[3]
-
Functional and Strength Assessment Protocols (Preclinical)
3.1. Rodent Grip Strength Test
-
Principle: This test measures the maximal muscle strength of a rodent's forelimbs or all four limbs as an indicator of neuromuscular function.[17][18]
-
Protocol:
-
Equipment: A grip strength meter equipped with a grid or bar sensor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.[18]
-
Forelimb Measurement: a. Hold the mouse by the base of its tail. b. Lower the mouse towards the grid, allowing only its forepaws to grasp the bar. Keep the torso horizontal.[17][19] c. Gently and steadily pull the mouse backward horizontally until its grip is released. The meter will record the peak force.[18][20] d. Repeat for a total of three trials.[17]
-
Combined Forelimb/Hindlimb Measurement: a. Lower the mouse so that both its forepaws and hindpaws grasp the grid. Keep the torso parallel to the grid.[17][19] b. Pull the mouse backward steadily and horizontally until its grip is released.[18] c. Repeat for a total of three trials.[17]
-
Data Normalization: Record the animal's body weight. Grip strength values are often normalized to body weight.[19]
-
Data Interpretation: An increase in grip strength in this compound-treated animals compared to controls indicates a positive effect on muscle strength. Preclinical studies in mdx mice showed that this compound treatment improved grip strength.[3]
-
Caption: Standardized workflow for the rodent grip strength test.
References
- 1. actionduchenne.org [actionduchenne.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies - BioSpace [biospace.com]
- 5. becker muscular dystrophy | MedRAC@UNC [medrac.web.unc.edu]
- 6. neurologylive.com [neurologylive.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 9. Creatine Kinase MB: Diagnostic Utility and Limitations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. s204.q4cdn.com [s204.q4cdn.com]
- 11. Clinical Trial Alert: Phase 2 Pivotal Study of this compound (EDG-5506) in Adults with Becker Muscular Dystrophy - Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. atsjournals.org [atsjournals.org]
- 13. becarispublishing.com [becarispublishing.com]
- 14. Standardization of the 6-min walk test in clinical trials of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MED.00089 Quantitative Muscle Testing Devices [provider.healthybluenc.com]
- 16. researchgate.net [researchgate.net]
- 17. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 18. mmpc.org [mmpc.org]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Utilizing the North Star Ambulatory Assessment (NSAA) in Sevasemten Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small molecule designed to protect muscle from contraction-induced damage. It selectively inhibits fast skeletal muscle myosin, reducing the stress on muscle fibers that are vulnerable due to the absence or dysfunction of dystrophin.[1] This novel mechanism of action has shown promise in clinical trials for Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[2]
A key outcome measure in these trials is the North Star Ambulatory Assessment (NSAA), a 17-item functional scale specifically designed for ambulant boys with Duchenne muscular dystrophy, and now also being applied to Becker muscular dystrophy.[1][3] The NSAA evaluates a range of motor skills essential for daily life, providing a standardized and meaningful way to track disease progression and the potential therapeutic effects of interventions like this compound.[3][4]
These application notes provide a detailed overview of the utilization of the NSAA in this compound clinical trials, including data presentation from key studies, standardized protocols for NSAA administration, and a visualization of this compound's mechanism of action.
Quantitative Data Summary from this compound Clinical Trials
The following tables summarize the key quantitative outcomes from clinical trials of this compound where the NSAA was a primary or secondary endpoint.
Table 1: Summary of NSAA and Biomarker Data from the Phase 2 CANYON Trial in Becker Muscular Dystrophy [5]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Change in Creatine Kinase (CK) from Baseline | -28% | - | 0.02 |
| Change in Fast Skeletal Muscle Troponin I (TNNI2) from Baseline | -77% | - | <0.001 |
| Change in NSAA Total Score at 12 Months | Stable | Decline | 0.16 |
| Difference in NSAA Score at 12 months | 1.12 points higher | ||
| 4-Stair Climb Velocity | -0.12 seconds (faster) | - | - |
Table 2: Summary of NSAA Data from the MESA Open-Label Extension Trial in Becker Muscular Dystrophy
| Participant Cohort | Duration of this compound Treatment | Change in NSAA Score from Baseline |
| CANYON participants rolling over to MESA | 18 months | +0.8 point improvement |
| Placebo participants from CANYON switching to this compound in MESA | - | +0.2 point improvement (trend) |
| ARCH participants rolling over to MESA | 3 years | Stable |
Table 3: Overview of Other Key this compound Clinical Trials Utilizing the NSAA [6][7][8]
| Trial Name | Patient Population | Phase | NSAA as an Endpoint | Key Observations |
| ARCH | Adults with Becker Muscular Dystrophy | Open-Label | Yes | NSAA scores remained stable over two years, diverging from the expected decline seen in natural history studies.[8][9] |
| LYNX | Boys with Duchenne Muscular Dystrophy (ages 4-9) | 2 | Yes | Consistent positive observations across functional measures, including the NSAA, helped identify a 10 mg dose for Phase 3. |
| FOX | Boys with Duchenne Muscular Dystrophy (ages 6-14, post-gene therapy) | 2 | Yes | This compound has the potential to reduce the rate of functional decline. |
| GRAND CANYON | Global pivotal cohort with Becker Muscular Dystrophy | 3 | Yes | Ongoing, with topline data expected in the fourth quarter of 2026. |
Experimental Protocols
North Star Ambulatory Assessment (NSAA) Administration Protocol for this compound Trials
The following protocol outlines the standardized administration of the NSAA in a clinical trial setting for this compound. This protocol is synthesized from the official NSAA manual and best practices for clinical trial implementation.[10][11]
1. Patient and Environment Preparation:
-
Patient Attire: The patient should be barefoot and wear comfortable clothing that does not restrict movement.[10]
-
Testing Environment: The assessment should be conducted in a quiet, well-lit room with a non-slip surface. A mat should not be used.[10]
-
Required Equipment:
2. General Administration Guidelines:
-
Administrator Training: The NSAA should be administered by a trained and qualified physical therapist or healthcare professional experienced in neuromuscular disorders.
-
Order of Tasks: The 17 items of the NSAA should be administered in a standardized order to ensure consistency.[10]
-
Instructions to the Patient: Clear and simple instructions should be given for each task. The administrator may demonstrate the task if necessary.
-
Scoring: Each of the 17 items is scored on a 3-point ordinal scale:[3][11]
-
2: Completes the task without any compensation.
-
1: Completes the task independently but with modifications or compensation.
-
0: Unable to perform the task.
-
-
Total Score: The total score ranges from 0 to 34, with a higher score indicating better function.[11]
-
Rest: The patient may be given short breaks between tasks to avoid fatigue.[4]
-
Stand
-
Walk
-
Stand up from chair
-
Climb box step (right leg)
-
Climb box step (left leg)
-
Descend box step (right leg)
-
Descend box step (left leg)
-
Stand on one leg (right)
-
Stand on one leg (left)
-
Jump
-
Hop on one leg (right)
-
Hop on one leg (left)
-
Run
-
Rise from floor
-
Lift head
-
Get to sitting
-
Stand on heels
4. Frequency of Assessment in this compound Trials:
The NSAA is typically performed at baseline and at regular intervals throughout the clinical trial (e.g., every 3-6 months) to track changes in motor function over time.
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action in dystrophic muscle.
Experimental Workflow for NSAA in this compound Trials
Caption: Workflow of NSAA utilization in a this compound clinical trial.
References
- 1. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 3. dmdwarrior.com [dmdwarrior.com]
- 4. North Star Ambulatory Assessment (NSAA) - APCP [paediatric-measures.apcp.org.uk]
- 5. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. sec.gov [sec.gov]
- 8. jettfoundation.org [jettfoundation.org]
- 9. s204.q4cdn.com [s204.q4cdn.com]
- 10. pod-nmd.org [pod-nmd.org]
- 11. pod-nmd.org [pod-nmd.org]
- 12. sarepta.com [sarepta.com]
Application Notes and Protocols for the Quantification of Sevasemten and Associated Biomarkers in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevasemten (formerly EDG-5506) is an investigational, orally administered small molecule designed as a selective inhibitor of fast skeletal muscle myosin.[1][2] By modulating the contractile activity of fast-twitch muscle fibers, this compound aims to protect these fibers from contraction-induced damage, which is a hallmark of dystrophinopathies like Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[2] The therapeutic potential of this compound is being evaluated in multiple clinical trials, including the ARCH, CANYON, and GRAND CANYON studies.[2][3]
Monitoring the concentration of this compound in biological matrices is crucial for pharmacokinetic (PK) assessments, while the quantification of key biomarkers provides insights into its pharmacodynamic (PD) effects and therapeutic efficacy. The primary biomarkers of muscle damage monitored in this compound clinical trials include creatine kinase (CK), fast skeletal muscle troponin I (TNNI2), and myoglobin.[1][2]
This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in plasma and the aforementioned biomarkers in serum or plasma.
Mechanism of Action of this compound
This compound selectively inhibits the ATPase activity of fast skeletal muscle myosin.[1] In muscular dystrophies, the absence or dysfunction of dystrophin leads to sarcolemma instability, making muscle fibers, particularly the powerful fast-twitch fibers, susceptible to damage during contraction. By reducing the force of these contractions, this compound is hypothesized to lessen muscle fiber injury, thereby slowing disease progression.[2]
Quantification of this compound in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules like this compound in complex biological matrices such as plasma. While a specific validated method for this compound is not publicly available, the following protocol represents a typical approach for the bioanalysis of a small molecule drug in plasma.
Experimental Protocol: Representative LC-MS/MS Method for this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this curve.
Quantification of Muscle Damage Biomarkers
The pharmacodynamic effects of this compound are assessed by measuring the levels of key muscle damage biomarkers. Standard commercially available kits are typically used for these analyses in a clinical setting.
Creatine Kinase (CK) Activity Assay
Principle: This assay is based on a series of enzyme-coupled reactions. CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP. The newly formed ATP is used to phosphorylate glucose to glucose-6-phosphate, which is then oxidized, leading to the production of NADPH. The rate of NADPH formation is directly proportional to the CK activity and can be measured by the increase in absorbance at 340 nm.[4][5][6]
Experimental Protocol:
-
Sample Collection: Collect whole blood and process to obtain serum.
-
Reagent Preparation: Prepare the reaction solution containing creatine phosphate, ADP, glucose, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer, as per the manufacturer's instructions.[4][5]
-
Assay Procedure:
-
Add the reaction solution to the wells of a 96-well plate.
-
Add the serum samples to the wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH production.
-
-
Calculation: Calculate the CK activity (U/L) based on the rate of change in absorbance, using the extinction coefficient of NADPH.
Fast Skeletal Muscle Troponin I (TNNI2) Immunoassay
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying TNNI2. A capture antibody specific for TNNI2 is coated onto the wells of a microplate. The sample is added, and any TNNI2 present binds to the capture antibody. A second, detection antibody (often biotinylated) that binds to a different epitope on TNNI2 is then added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of TNNI2 in the sample.[7][8]
Experimental Protocol:
-
Sample Collection: Collect whole blood and process to obtain serum or plasma.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate. Incubate for 2 hours at 37°C.[9]
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody. Incubate for 1 hour at 37°C.[9]
-
Wash the wells.
-
Add the streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.[9]
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark for 15-25 minutes at 37°C.[9]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TNNI2 in the samples from this curve.
Myoglobin Immunoassay
Principle: Similar to the TNNI2 assay, a sandwich ELISA is used for the quantification of myoglobin. The principle involves capturing the myoglobin from the sample with an antibody-coated plate, followed by detection with a second, enzyme-linked antibody.[10][11][12]
Experimental Protocol:
-
Sample Collection: Collect whole blood and process to obtain serum.
-
Assay Procedure:
-
Add standards and serum samples to the wells of the myoglobin antibody-coated microplate.
-
Incubate to allow myoglobin to bind to the immobilized antibody.
-
Wash the wells.
-
Add the HRP-conjugated detection antibody.
-
Incubate and then wash the wells again.
-
Add the TMB substrate solution and incubate.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.
-
-
Calculation: Construct a standard curve and determine the myoglobin concentration in the samples.
Summary of Quantitative Data from Clinical Trials
The following table summarizes the reported reductions in muscle damage biomarkers observed in clinical trials of this compound.
| Clinical Trial | Biomarker | % Reduction from Baseline (Mean) | Treatment Duration | Reference |
| Phase 1 (BMD) | Creatine Kinase (CK) | 70% | 14 days | [1][2] |
| Fast Skeletal Muscle Troponin I (TNNI2) | 98% | 14 days | [1][2] | |
| Myoglobin | 45% | 14 days | [1][2] | |
| ARCH (BMD) | Creatine Kinase (CK) | 40% | 6 months | [13] |
| Fast Skeletal Muscle Troponin I (TNNI2) | 75% | 6 months | [13] | |
| CANYON (BMD) | Creatine Kinase (CK) | 28% (vs. placebo) | 12 months | [3] |
| Fast Skeletal Muscle Troponin I (TNNI2) | 77% (vs. placebo) | 12 months |
Performance Characteristics of Biomarker Assays
The table below provides typical performance characteristics of commercially available assay kits for the biomarkers.
| Assay | Analyte | Sample Type | Sensitivity | Detection Range | Reference |
| Enzymatic Assay | Creatine Kinase (CK) | Serum, Plasma | 5 U/L | 5 - 300 U/L | [5][6] |
| Sandwich ELISA | Fast Skeletal Muscle Troponin I (TNNI2) | Serum, Plasma, Cell Culture Supernatants | 46.875 pg/mL | 78.125 - 5000 pg/mL | [8][14] |
| Sandwich ELISA | Myoglobin | Serum, Plasma | 0.19 ng/mL | 0.31 - 20 ng/mL | [10] |
Conclusion
The analytical methods described in these application notes are essential for the clinical development of this compound. A robust LC-MS/MS method for the quantification of this compound in plasma is critical for understanding its pharmacokinetic profile. Concurrently, the accurate measurement of muscle damage biomarkers such as CK, TNNI2, and myoglobin using immunoassays and enzymatic assays provides vital pharmacodynamic data to evaluate the drug's efficacy in protecting muscle tissue. The consistent and significant reductions in these biomarkers observed in clinical trials support the proposed mechanism of action of this compound and its potential as a therapeutic agent for muscular dystrophies.
References
- 1. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 3. neurologylive.com [neurologylive.com]
- 4. raybiotech.com [raybiotech.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Human TNNI2(Troponin I, fast skeletal muscle) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human Myoglobin ELISA Kit (EEL001) - Invitrogen [thermofisher.com]
- 11. Myoglobin ELISA Kit (MB) [elisakits.co.uk]
- 12. Human MYO(Myoglobin) ELISA Kit - Elabscience® [elabscience.com]
- 13. mdaconference.org [mdaconference.org]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Placebo-Controlled Studies of Sevasemten in Becker Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becker Muscular Dystrophy (BMD) is a genetic disorder characterized by progressive muscle weakness and wasting due to mutations in the dystrophin gene, leading to the production of a partially functional dystrophin protein.[1] This results in muscle fibers that are more susceptible to damage from contractions.[1] Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small molecule designed to protect muscle from contraction-induced damage.[2][3] It selectively inhibits fast skeletal myosin, reducing the peak force of muscle contractions without compromising overall muscle function.[1] This novel mechanism aims to slow the progression of muscle damage and functional decline in individuals with dystrophinopathies like BMD.[1][4]
These application notes provide a comprehensive overview and detailed protocols for implementing placebo-controlled studies to evaluate the efficacy and safety of this compound in patients with BMD. The methodologies outlined are based on the design of key clinical trials such as the Phase 2 CANYON study and the ongoing Phase 3 GRAND CANYON study.
Signaling Pathway of Muscle Damage in BMD and this compound's Mechanism of Action
In BMD, the abnormal dystrophin protein compromises the integrity of the muscle cell membrane. During muscle contraction, this vulnerability leads to micro-tears in the membrane, initiating a cascade of detrimental events.[1] This includes an influx of calcium, inflammation, and ultimately, muscle cell death and replacement with fibrotic and adipose tissue.[1] This cycle of damage and inadequate repair is a central feature of the disease's progression.[1] this compound intervenes by selectively inhibiting fast skeletal myosin ATPase, thereby reducing the intensity of muscle contractions and mitigating the initial trigger of this damage cascade.[5][6]
Experimental Protocols
Study Design and Conduct
A randomized, double-blind, placebo-controlled study design is essential to robustly evaluate the efficacy and safety of this compound. The following protocol outlines the key steps, drawing from the methodologies of the CANYON and GRAND CANYON trials.[7][8]
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Use of other investigational drugs within a specified timeframe.
-
Clinically significant cardiac, renal, or hepatic disease.
-
Inability to perform functional assessments.
-
2. Randomization and Blinding:
-
Participants should be randomized in a 1:1 ratio to receive either this compound or a matching placebo.[8]
-
The study should be double-blinded, meaning neither the participants nor the investigators know the treatment assignment.
3. Dosage and Administration:
-
Based on clinical trial data, a daily oral dose of 10 mg of this compound has been evaluated.[8]
-
The placebo should be identical in appearance, taste, and packaging to the active drug to maintain blinding.
4. Efficacy Endpoints:
-
Primary Endpoint:
-
Secondary and Exploratory Endpoints:
-
Change in levels of other muscle damage biomarkers, including fast skeletal muscle troponin I (TNNI2) and myoglobin.[5][6]
-
Functional assessments such as the North Star Ambulatory Assessment (NSAA).[9]
-
Timed function tests (e.g., 10-meter walk/run, 4-stair climb).[9][10]
-
Muscle strength and endurance measures.
-
Patient-reported outcomes.
-
5. Safety and Tolerability:
-
Adverse events (AEs) should be monitored and recorded throughout the study. Common AEs observed in previous trials include dizziness and somnolence.[5][6]
-
Vital signs, electrocardiograms (ECGs), and laboratory safety panels should be regularly assessed.
6. Biomarker Analysis:
-
Serum samples should be collected at baseline and at regular intervals throughout the study to measure CK, TNNI2, and other relevant biomarkers.
-
Plasma proteomic analysis can also be employed to identify a broader signature of muscle injury proteins.[5][6]
Data Presentation
Quantitative data from placebo-controlled studies of this compound should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound Group (n=) | Placebo Group (n=) |
| Age (years), mean (SD) | ||
| Weight (kg), mean (SD) | ||
| NSAA Score, mean (SD) | ||
| Creatine Kinase (U/L), mean (SD) | ||
| TNNI2 (ng/mL), mean (SD) |
Table 2: Change in Biomarkers of Muscle Damage at 12 Months
| Biomarker | This compound Group | Placebo Group | Mean Difference (95% CI) | P-value |
| Creatine Kinase (CK) | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SD) | -28% (average reduction)[7] | <0.001[10] | ||
| Fast Skeletal Troponin I (TNNI2) | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SD) | -77% (average reduction)[7][10] | <0.001[10] |
Table 3: Change in Functional Outcomes at 18 Months
| Functional Measure | This compound Group | Placebo Group | Mean Difference (95% CI) | P-value |
| NSAA Score | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SD) | +1.12 (average improvement vs. placebo)[9] | |||
| 4-Stair Climb (seconds) | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SD) | -0.12 (faster time vs. placebo)[9] |
Note: The data in Tables 2 and 3 are illustrative and based on reported findings from the CANYON trial.[7][9][10] Actual results from future studies will vary.
Conclusion
The implementation of well-designed, placebo-controlled studies is critical for definitively establishing the efficacy and safety of this compound as a potential foundational therapy for Becker Muscular Dystrophy. The protocols and methodologies described herein, based on successful clinical trial precedents, provide a robust framework for researchers and drug development professionals. The consistent and significant reductions in biomarkers of muscle damage, coupled with positive trends in functional outcomes, underscore the promise of this novel muscle-targeted approach.[7] The ongoing GRAND CANYON study is expected to provide pivotal data to further support these findings.[7]
References
- 1. becker muscular dystrophy | MedRAC@UNC [medrac.web.unc.edu]
- 2. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. edgewisetx.com [edgewisetx.com]
- 5. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. neurologylive.com [neurologylive.com]
- 9. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 10. neurologylive.com [neurologylive.com]
Troubleshooting & Optimization
managing potential side effects of Sevasemten in clinical research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Sevasemten in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered, first-in-class small molecule that selectively inhibits fast skeletal muscle myosin ATPase.[1][2] In conditions like Duchenne and Becker muscular dystrophy, the absence of functional dystrophin leads to contraction-induced muscle damage.[1][3] this compound is designed to modulate the contractile function of fast skeletal muscle fibers, thereby protecting them from this damage.[1][3]
Q2: What are the most commonly reported side effects of this compound in clinical trials?
A2: The most frequently observed treatment-emergent adverse events (TEAEs) in clinical trials of this compound are dizziness and somnolence (drowsiness).[1][2][4] These side effects are generally reported as mild to moderate in severity and are often transient, tending to occur at the beginning of dosing and resolving with continued administration.[1][4]
Q3: Are there any serious adverse events (SAEs) associated with this compound?
A3: Based on the available clinical trial data, there have been no serious adverse events or discontinuations due to adverse events reported with this compound treatment.[1][2]
Q4: How should adverse events be graded during a clinical trial with this compound?
A4: Adverse events should be graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a severity grading scale (Grade 1 to 5) for each adverse event term.
Troubleshooting Guides for Potential Side Effects
Management of Dizziness
Initial Assessment:
-
Query the participant:
-
When did the dizziness start?
-
How long does it last?
-
Is it constant or intermittent?
-
Is it associated with any specific activity (e.g., standing up quickly)?
-
Are there any other accompanying symptoms (e.g., lightheadedness, vertigo, nausea)?
-
-
Perform a clinical evaluation:
-
Measure vital signs, including orthostatic blood pressure (lying, sitting, and standing).
-
Conduct a brief neurological assessment.
-
Management Protocol:
-
Grade 1 (Mild):
-
Reassure the participant that this is a known and often transient side effect.
-
Advise the participant to take precautions, such as rising slowly from a seated or lying position.
-
Continue dosing at the current level and monitor for any changes in severity.
-
-
Grade 2 (Moderate):
-
In addition to the Grade 1 recommendations, consider the timing of the dose. Administering the dose in the evening may mitigate daytime dizziness.
-
If symptoms persist or are bothersome to the participant, a temporary dose reduction may be considered in consultation with the medical monitor.
-
-
Grade 3 (Severe):
-
Hold the dose of this compound.
-
Conduct a thorough medical evaluation to rule out other causes.
-
Report the event to the study sponsor and Institutional Review Board (IRB) as per the clinical trial protocol.
-
A decision to re-initiate dosing at a lower level should be made in consultation with the medical monitor after the event has resolved.
-
Management of Somnolence (Drowsiness)
Initial Assessment:
-
Query the participant:
-
When did the somnolence start?
-
How severe is it? Does it interfere with daily activities?
-
Is it constant or does it occur at specific times of the day?
-
-
Review concomitant medications:
-
Assess for other medications that may cause drowsiness.
-
Management Protocol:
-
Grade 1 (Mild):
-
Advise the participant that this is a known side effect that often resolves with time.
-
Suggest avoiding activities that require a high level of alertness, such as driving or operating heavy machinery, until the severity of the somnolence is understood.
-
Consider administering the dose in the evening.
-
-
Grade 2 (Moderate):
-
In addition to the Grade 1 recommendations, a dose reduction may be considered if the somnolence impacts the participant's daily functioning.
-
Any dose modification should be discussed with the medical monitor.
-
-
Grade 3 (Severe):
-
Hold the dose of this compound.
-
Evaluate the participant for other potential causes of severe somnolence.
-
Report the event according to the study protocol.
-
Re-initiation of dosing at a reduced level should only be considered after the event has resolved and after consultation with the medical monitor.
-
Data Presentation
Incidence of Most Common Adverse Events in a Phase 1 Study of this compound
| Adverse Event | This compound (N=73) | Placebo (N=24) |
| Dizziness | 25 (34%) | 5 (21%) |
| Somnolence | 10 (14%) | 2 (8%) |
| Headache | 8 (11%) | 4 (17%) |
| Nausea | 5 (7%) | 1 (4%) |
| Fatigue | 4 (5%) | 1 (4%) |
Data adapted from a Phase 1 study in healthy volunteers and adults with Becker Muscular Dystrophy.
Experimental Protocols
Protocol: Assessment of Orthostatic Hypotension
-
Purpose: To objectively assess for a drop in blood pressure upon standing, which may contribute to dizziness.
-
Procedure:
-
Have the participant lie down in a supine position for at least 5 minutes.
-
Measure blood pressure and heart rate.
-
Have the participant stand up.
-
Measure blood pressure and heart rate at 1 minute and 3 minutes after standing.
-
-
Interpretation: A drop in systolic blood pressure of ≥20 mmHg or in diastolic blood pressure of ≥10 mmHg upon standing is indicative of orthostatic hypotension.
Mandatory Visualization
Caption: this compound's mechanism of action in protecting muscle fibers.
Caption: Troubleshooting workflow for dizziness.
References
- 1. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edgewise Therapeutics Reports Third Quarter 2025 Financial Results and Recent Business Highlights [prnewswire.com]
- 4. youtube.com [youtube.com]
Sevasemten Dosage Optimization for Muscular Dystrophy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Sevasemten dosage for different stages of muscular dystrophy. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered, first-in-class small molecule that selectively inhibits fast skeletal myosin.[1][2][3][4] In muscular dystrophies such as Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD), the absence or dysfunction of dystrophin leads to muscle damage during contraction.[2][5] this compound is designed to reduce the force of contraction in fast-twitch muscle fibers, which are particularly susceptible to damage, thereby protecting the muscle from contraction-induced injury.[5][6] This approach aims to preserve muscle function and slow disease progression.[5]
Q2: What are the recommended starting doses of this compound for preclinical and clinical studies?
Based on clinical trial data, the dosage of this compound has been explored at various levels. For Becker Muscular Dystrophy, the ARCH trial investigated daily doses of 10 mg, 15 mg, and 20 mg.[7] The Phase 2 CANYON trial used a 10 mg daily dose in adults and 5 mg or 12.5 mg in adolescents.[6] Subsequently, a 10 mg once-daily dose was selected for the pivotal GRAND CANYON study in BMD.[6][7] For Duchenne Muscular Dystrophy, the LYNX and FOX Phase 2 trials are working to identify the optimal dose for a Phase 3 study, with 10 mg being a dose of interest.[8][9][10]
Q3: How does the optimal dosage of this compound vary between Duchenne and Becker Muscular Dystrophy?
While a 10 mg daily dose is emerging as a potentially effective dose for both DMD and BMD, the optimal dosage may differ based on factors such as age, disease severity, and individual patient characteristics. The LYNX trial is investigating this compound in boys with DMD aged 4-9, while the FOX trial is studying it in boys aged 6-14 who have received prior gene therapy.[8][10] The ongoing GRAND CANYON trial is evaluating a 10 mg dose in a broader population of individuals with BMD.[7] Researchers should consider the specific patient population and the stage of the disease when determining the appropriate dosage for their studies.
Q4: What are the key biomarkers to monitor for assessing this compound efficacy?
Key biomarkers for assessing the efficacy of this compound include markers of muscle damage. Clinical trials have consistently shown that this compound significantly reduces levels of creatine kinase (CK), fast skeletal muscle troponin I (TNNI2), and myoglobin.[6][7] Monitoring these biomarkers can provide early indications of target engagement and biological activity.
Troubleshooting Guide
Problem: Inconsistent or unexpected biomarker results.
-
Possible Cause 1: Assay Variability. Ensure that the assays used for measuring biomarkers like CK and TNNI2 are validated and have low intra- and inter-assay variability.
-
Troubleshooting Steps:
-
Run quality control samples with each assay.
-
Use a centralized laboratory for sample analysis to minimize variability.
-
Consider using multiple biomarkers to get a more comprehensive picture of muscle damage.
-
-
Possible Cause 2: Patient Heterogeneity. The baseline levels of muscle damage biomarkers can vary significantly between patients.
-
Troubleshooting Steps:
-
Establish a stable baseline for each patient before initiating treatment.
-
Analyze data on an individual patient basis in addition to group-level analysis.
-
Stratify patients based on baseline biomarker levels to identify potential subgroups with different responses.
-
Problem: Difficulty in determining the optimal dose for a specific patient population.
-
Possible Cause: Differences in disease progression and muscle mass. The optimal dose may be influenced by the stage of the disease and the amount of remaining muscle mass.
-
Troubleshooting Steps:
-
Conduct dose-ranging studies in the specific patient population of interest.
-
Utilize functional outcome measures, such as the North Star Ambulatory Assessment (NSAA), in conjunction with biomarkers to assess the dose-response relationship.[8][9]
-
Consider pharmacokinetic (PK) and pharmacodynamic (PD) modeling to predict the optimal dose.
-
Data Presentation
Table 1: Summary of this compound Clinical Trials and Dosages
| Clinical Trial | Disease Population | Age Range | Dosage(s) Investigated | Key Findings |
| ARCH | Becker Muscular Dystrophy | Adults | 10 mg, 15 mg, 20 mg daily | Stabilized muscle function over two years. |
| CANYON | Becker Muscular Dystrophy | Adults and Adolescents | 10 mg (adults), 5 mg or 12.5 mg (adolescents) daily | Reduced biomarkers of muscle damage.[6] |
| GRAND CANYON | Becker Muscular Dystrophy | Ambulatory Males | 10 mg daily | Ongoing pivotal trial to assess efficacy and safety.[7][8] |
| LYNX | Duchenne Muscular Dystrophy | 4-9 years | Dose-ranging | A dose of 10 mg is being considered for Phase 3.[8][9][10] |
| FOX | Duchenne Muscular Dystrophy (post-gene therapy) | 6-14 years | Dose-ranging | A 10 mg dose shows potential to reduce functional decline.[2][3][8] |
Experimental Protocols
Protocol 1: Assessment of Muscle Damage Biomarkers
-
Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study (e.g., monthly).
-
Sample Processing: Process blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Biomarker Analysis:
-
Creatine Kinase (CK): Measure CK activity using a commercially available enzymatic assay.
-
Fast Skeletal Muscle Troponin I (TNNI2): Measure TNNI2 concentration using a high-sensitivity immunoassay (e.g., ELISA).
-
-
Data Analysis: Compare post-treatment biomarker levels to baseline levels for each participant and between treatment and placebo groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in protecting muscle fibers.
Caption: Generalized workflow for a this compound clinical trial.
References
- 1. edgewisetx.com [edgewisetx.com]
- 2. jettfoundation.org [jettfoundation.org]
- 3. Edgewise Therapeutics announces positive results on this compound programme for Becker and Duchenne muscular dystrophies [clival.com]
- 4. dmdwarrior.com [dmdwarrior.com]
- 5. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. parentprojectmd.org [parentprojectmd.org]
- 9. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 10. biospace.com [biospace.com]
overcoming limitations in preclinical models for Sevasemten testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sevasemten in preclinical models of muscular dystrophy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly EDG-5506) is a first-in-class, orally administered, selective inhibitor of fast skeletal muscle myosin ATPase.[1][2][3] In muscular dystrophies such as Duchenne (DMD) and Becker (BMD), the absence of functional dystrophin protein leads to muscle damage during contraction.[2] this compound works by modulating the activity of fast myosin, the motor protein responsible for rapid, forceful contractions in fast-twitch (Type II) muscle fibers.[4][5] This modulation reduces the extent of contraction-induced muscle injury, thereby protecting the muscle fibers from damage.[2][5] Preclinical studies have shown that even a modest inhibition of 10-15% of fast myosin activity is sufficient to provide this protective effect without negatively impacting overall muscle strength.[1][5]
Q2: What are the most common preclinical models used for this compound testing?
The most widely used preclinical model for this compound testing is the mdx mouse . This mouse model has a nonsense mutation in the dystrophin gene, which mirrors the genetic basis of Duchenne muscular dystrophy in humans.[5] While the mdx mouse is a valuable tool, it's important to be aware of its limitations, such as a milder disease phenotype compared to human DMD patients.[5] Another important preclinical model used in this compound's development is the dystrophic dog model , which often presents a more severe phenotype that more closely resembles the progression of DMD in humans.[1][5]
Q3: What are the key outcome measures to assess this compound's efficacy in preclinical models?
The efficacy of this compound in preclinical models is typically assessed through a combination of biomarker analysis, functional tests, and histological evaluation.
-
Biomarkers of Muscle Damage: The most common biomarker is serum creatine kinase (CK) , which is significantly elevated in muscular dystrophies due to muscle fiber damage.[6][7] Other relevant biomarkers include fast skeletal muscle troponin I (TNNI2) and myoglobin.[3]
-
Functional Outcomes: In mdx mice, functional improvements are often measured using tests such as grip strength , hanging tests , and treadmill running to assess muscle strength, endurance, and coordination.[1]
-
Histological Analysis: Examination of muscle tissue is crucial to assess reductions in inflammation , necrosis , and fibrosis , and to observe the overall health of the muscle fibers.[1][5]
Troubleshooting Guides
In Vivo (mdx Mouse) Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in creatine kinase (CK) levels between animals. | - Individual differences in activity levels prior to blood collection.- Stress during handling and blood collection.- Hemolysis of blood samples. | - Acclimatize mice to the experimental procedures to reduce stress.- Standardize the time of day for blood collection.- Ensure proper blood collection techniques to minimize hemolysis. Centrifuge samples promptly. |
| No significant improvement in grip strength despite treatment. | - Insufficient drug exposure.- Age of the mdx mice (older mice may have more established fibrosis).- Grip strength meter not properly calibrated. | - Verify the formulation and administration of this compound to ensure correct dosing.- Consider using younger mdx mice (e.g., 4-6 weeks old) at the onset of the degenerative phase.- Calibrate the grip strength meter according to the manufacturer's instructions before each use. |
| Mice show signs of dizziness or somnolence. | - This is a known, transient side effect of this compound observed in both preclinical and clinical studies.[3] | - Monitor the animals closely after dosing.- Ensure easy access to food and water.- If severe, consult with the study director to consider dose adjustments. |
| Inconsistent results in treadmill exhaustion tests. | - Lack of proper acclimatization to the treadmill.- Variability in motivation between animals. | - Acclimatize all mice to the treadmill for several days before the actual test.- Use a standardized protocol with consistent encouragement (e.g., gentle air puff). |
In Vitro (Myocyte Culture) Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in maintaining primary myocyte cultures. | - Contamination (bacterial or fungal).- Suboptimal culture conditions (media, temperature, CO2). | - Use sterile techniques and regularly test for mycoplasma.- Optimize culture media and supplements based on the specific cell type.- Ensure the incubator is properly calibrated. |
| Low efficiency of myoblast to myotube differentiation. | - Inappropriate cell density.- Differentiation medium is not effective. | - Optimize the seeding density of myoblasts.- Use a well-established differentiation protocol and high-quality reagents. |
| High background in immunofluorescence staining for myosin. | - Non-specific antibody binding.- Inadequate blocking. | - Titrate the primary antibody to determine the optimal concentration.- Use a suitable blocking buffer (e.g., serum from the secondary antibody host species). |
Quantitative Data Summary
Table 1: Effect of this compound on Biomarkers of Muscle Damage (Preclinical & Clinical)
| Model/Study | Biomarker | Dosage/Treatment Duration | % Reduction (compared to control/baseline) | Reference |
| mdx Mice | Creatine Kinase (exercise-induced) | Not specified | Reduced | [1] |
| Dystrophic Dogs | Circulating muscle injury biomarkers | Not specified | Reduced | [5] |
| Phase 1 (BMD patients) | Creatine Kinase | 14 days | ~70% | [3] |
| Phase 1 (BMD patients) | Fast Skeletal Muscle Troponin I (TNNI2) | 14 days | ~98% | [3] |
| Phase 1 (BMD patients) | Myoglobin | 14 days | ~45% | [3] |
| CANYON Trial (BMD adults) | Creatine Kinase | 12 months | 28% | [3] |
Table 2: Effect of this compound on Functional Outcomes
| Model/Study | Functional Test | Dosage/Treatment Duration | Outcome | Reference |
| mdx Mice | Grip Strength | Not specified | Improved | [1] |
| Dystrophic Dogs | Habitual Activity | Not specified | Increased | [5] |
| ARCH Trial (BMD patients) | North Star Ambulatory Assessment (NSAA) | 24 months | Stabilized scores (+3.1 points vs. natural history) | [3] |
| CANYON Trial (BMD adults) | North Star Ambulatory Assessment (NSAA) | 12 months | Stable/Improved (+1.12 points vs. placebo) | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in mdx Mice
1. Animal Model:
-
Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type controls (C57BL/10ScSn).
-
Start treatment at 4-6 weeks of age.
2. This compound Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer orally via gavage once daily.
-
Include a vehicle-treated control group for both mdx and wild-type mice.
3. Functional Assessment (Grip Strength):
-
Use a grip strength meter with a wire grid.
-
Allow the mouse to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
Record the peak force.
-
Perform three to five measurements per mouse and average the results.
4. Biomarker Analysis (Creatine Kinase):
-
Collect blood via tail vein or cardiac puncture at the end of the study.
-
Allow the blood to clot and centrifuge to obtain serum.
-
Use a commercially available creatine kinase activity assay kit.
-
Measure the absorbance at the appropriate wavelength and calculate CK activity according to the manufacturer's instructions.
5. Histological Analysis:
-
At the end of the study, euthanize the mice and dissect key muscles (e.g., tibialis anterior, diaphragm, gastrocnemius).
-
Fix the muscles in 10% neutral buffered formalin or freeze in isopentane cooled in liquid nitrogen.
-
Embed in paraffin or OCT compound and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammation, and necrosis.
-
Perform Masson's trichrome staining to assess fibrosis.
Protocol 2: In Vitro Myofibril ATPase Activity Assay
1. Myofibril Isolation:
-
Isolate myofibrils from rabbit fast skeletal muscle (psoas), bovine cardiac ventricle, and slow bovine masseter muscle.
-
Homogenize the muscle tissue in a low-salt buffer and centrifuge to pellet the myofibrils.
-
Wash the myofibril pellet multiple times to remove contaminants.
2. ATPase Activity Measurement:
-
Use a colorimetric assay to measure the release of inorganic phosphate (Pi) from ATP.
-
Prepare a reaction buffer containing ATP, MgCl2, and CaCl2.
-
Add the isolated myofibrils to the reaction buffer.
-
Add varying concentrations of this compound to the reaction.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points and measure the amount of Pi released.
3. Data Analysis:
-
Plot the ATPase activity as a function of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the ATPase activity) for each muscle type to assess selectivity.
Visualizations
Caption: this compound's mechanism of action in protecting dystrophic muscle.
Caption: A typical preclinical workflow for testing this compound.
Caption: A logical approach to troubleshooting unexpected preclinical results.
References
- 1. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edgewisetx.com [edgewisetx.com]
- 3. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 4. mdaconference.org [mdaconference.org]
- 5. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Endpoint measures in the mdx mouse relevant for muscular dystrophy pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Outcome Measures for Sevasemten Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining outcome measures in Sevasemten clinical trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and key secondary outcome measures used in this compound clinical trials for Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD)?
A1: In clinical trials for this compound, the primary and key secondary outcome measures have included:
-
Biomarkers of Muscle Damage:
-
Functional Measures:
Q2: What is the mechanism of action of this compound and how does it relate to the chosen outcome measures?
A2: this compound is an orally administered, first-in-class fast skeletal myosin inhibitor.[3][4] It is designed to protect muscle from contraction-induced damage, which is a primary driver of disease progression in dystrophinopathies like BMD and DMD.[3][4] By selectively inhibiting the fast myosin ATPase, this compound aims to reduce the stress on muscle fibers during contraction.[5][6] This mechanism directly relates to the outcome measures by:
-
Reducing Biomarkers of Muscle Damage: Lowering CK and TNNI2 levels indicates that this compound is successfully mitigating muscle breakdown.[5]
-
Improving or Stabilizing Functional Performance: By protecting muscle fibers, the therapy is expected to preserve muscle function, which is assessed by the NSAA and timed function tests.
Q3: What are the known challenges and sources of variability associated with the North Star Ambulatory Assessment (NSAA)?
A3: While the NSAA is a validated and widely used tool, researchers may encounter the following challenges:
-
Patient Age and Disease Stage: Younger patients may show functional improvement as part of their natural development, which can complicate the interpretation of a potential drug effect.[7] Conversely, older patients may be closer to losing ambulation, introducing variability in decline.[7]
-
Inter-rater and Intra-rater Variability: Although the NSAA is standardized, slight differences in administration and scoring between different assessors or even by the same assessor on different days can introduce variability.
-
Patient Motivation and Fatigue: A patient's level of motivation and fatigue on the day of the assessment can impact their performance.
-
Transient Loss of Function: Temporary disabilities, such as those from a fall or illness, can lead to a temporary zero score on certain items, affecting the overall score and its interpretation.[8]
Q4: Why is Creatine Kinase (CK) a primary endpoint in some this compound trials, and what are its limitations?
A4: CK is used as a primary endpoint because it is a sensitive biomarker of muscle damage.[9] Elevated CK levels are a hallmark of muscular dystrophies, indicating leakage of the enzyme from damaged muscle cells.[9][10] A significant reduction in CK levels suggests a direct therapeutic effect of this compound in protecting muscle integrity.[1]
However, CK has several limitations:[11]
-
High Variability: CK levels can be influenced by factors such as physical activity, age, and muscle mass.[11][12]
-
Non-linear Relationship with Disease Progression: CK levels are often highest in the early stages of DMD and can decline as muscle mass is replaced by fat and fibrous tissue, which may not accurately reflect the stage of the disease.[13]
-
Lack of Specificity: Elevated CK is a general marker of muscle damage and not specific to the underlying disease process being targeted.[11]
Troubleshooting Guides
Troubleshooting Inconsistent Biomarker Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in Creatine Kinase (CK) levels between subjects or within the same subject over time. | 1. Physical Activity: Strenuous exercise before blood collection can significantly elevate CK levels. 2. Sample Handling: Improper handling, such as hemolysis, can affect CK measurement. 3. Assay Variability: Inconsistent laboratory procedures. | 1. Standardize Pre-analytical Procedures: Instruct participants to avoid strenuous physical activity for a set period (e.g., 24-48 hours) before blood draws. 2. Optimize Sample Collection and Processing: Ensure proper phlebotomy techniques to minimize hemolysis. Process and store samples according to a standardized protocol. 3. Centralize Laboratory Analysis: Use a single, certified laboratory for all CK analyses to minimize inter-laboratory variability. |
| Unexpectedly low or undetectable Fast Skeletal Muscle Troponin I (TNNI2) levels. | 1. Sample Type: The assay may be validated for a specific sample type (e.g., serum, plasma). 2. Assay Sensitivity: The assay may not be sensitive enough to detect low levels of TNNI2. 3. Kit Performance: Issues with the ELISA kit, such as expired reagents or improper storage. | 1. Verify Sample Compatibility: Confirm that the sample type being used is validated for the specific TNNI2 ELISA kit. 2. Select a High-Sensitivity Assay: Utilize an ELISA kit with a lower limit of detection appropriate for the expected TNNI2 concentrations. 3. Perform Quality Control Checks: Run control samples with known TNNI2 concentrations with each assay to ensure the kit is performing correctly. |
Troubleshooting Functional Outcome Measures
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in North Star Ambulatory Assessment (NSAA) scores. | 1. Inconsistent Administration: Different assessors may provide slightly different instructions or cues. 2. Patient Factors: Fatigue, motivation, or a recent illness can affect performance. 3. Scoring Subjectivity: Some items may have a degree of subjectivity in scoring. | 1. Standardized Training and Certification: Ensure all assessors are trained and certified on the standardized administration and scoring of the NSAA.[14] 2. Consistent Testing Environment: Conduct the assessment at the same time of day and in a similar environment for each visit. Inquire about the patient's well-being before the assessment. 3. Centralized Review: Have a central, experienced reviewer assess video recordings of the NSAA to ensure consistent scoring across sites. |
| Difficulty in performing timed function tests (e.g., 10-meter walk/run, 4-stair climb). | 1. Patient's Physical Limitations: The patient may be approaching a stage where the task is too difficult to complete safely. 2. Lack of Clear Instructions: The patient may not fully understand the task. 3. Environmental Barriers: The testing area may not be set up correctly. | 1. Safety First: Have clear stopping criteria and do not force a patient to complete a task if it is unsafe. Document the inability to perform the task. 2. Standardized Instructions: Use clear and consistent verbal instructions for each test.[15] 3. Proper Test Setup: Ensure the walkway for the 10-meter walk/run is clear and of the correct length.[16][17] Use a standardized set of four stairs for the 4-stair climb.[18][19] |
Quantitative Data from this compound Clinical Trials
| Outcome Measure | Clinical Trial | Patient Population | Results |
| Creatine Kinase (CK) | CANYON (Phase 2) | Adults with BMD | 28% average decrease from baseline in the this compound group vs. placebo over months 6-12 (p=0.02).[3][20] |
| ARCH (Open-label) | Adults with BMD | Average maximal reduction of 70%.[5] | |
| Fast Skeletal Muscle Troponin I (TNNI2) | CANYON (Phase 2) | Adults with BMD | 77% reduction compared to placebo.[1] A separate report noted a 78% reduction (p<0.001).[20] |
| ARCH (Open-label) | Adults with BMD | Average maximal reduction of 98%.[5] | |
| North Star Ambulatory Assessment (NSAA) | CANYON (Phase 2) | Adults with BMD | 1.1-point difference favoring this compound over placebo at 12 months (p=0.16).[20][21] |
| ARCH (Open-label) | Adults with BMD | Stable NSAA scores over two years, diverging from expected declines seen in natural history studies.[11] | |
| MESA (Open-label extension) | Adults with BMD from CANYON | 0.8-point improvement from baseline over 18 months.[2] | |
| MESA (Open-label extension) | Adults with BMD from ARCH | Stable NSAA scores after three years of treatment.[2] |
Experimental Protocols
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item scale that assesses a range of functional motor skills.[14] Each item is scored on a 3-point scale: 0 (unable to perform), 1 (performs with modifications), or 2 (performs without compensation).[14] The total score ranges from 0 to 34, with higher scores indicating better function.[14]
Key Methodological Considerations:
-
The assessment should be performed by a trained and certified clinician.
-
The patient should be barefoot and not use a mat.
-
The items should be completed in the standardized order provided in the manual.
-
Specific instructions for each of the 17 items (e.g., stands, walks, climbs stairs, hops, runs) must be followed precisely.
10-Meter Walk/Run Test
This test measures the time it takes for a participant to walk or run a distance of 10 meters.
Protocol:
-
A 10-meter course is marked on a clear, flat surface. Marks are also placed at the 2-meter and 8-meter points.[17]
-
The participant starts at the 0-meter mark.
-
The instruction is to "walk as fast as you can safely walk" to the 10-meter mark.[16]
-
The timer is started when the participant's leading foot crosses the 2-meter mark and stopped when their leading foot crosses the 8-meter mark.[17] This middle 6-meter distance is used to calculate the gait speed, allowing for acceleration and deceleration at the start and end of the 10 meters.[17]
-
The test is typically performed twice, and the average of the two trials is recorded.
4-Stair Climb Test
This test assesses the ability to climb a standard set of four stairs.
Protocol:
-
A standardized staircase with four steps is used.
-
The participant starts at the bottom of the stairs.
-
On the command "go," the participant ascends the four stairs as quickly and safely as possible.
-
The time is recorded from the start command until the participant has both feet on the top step.
-
The use of railings or other support is documented.
Creatine Kinase (CK) Assay
CK activity is typically measured in serum or plasma using a spectrophotometric method.
General Principle:
-
CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP.[20]
-
The newly formed ATP is used in a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH.[20][22]
-
The rate of NADPH formation is measured by the change in absorbance at 340 nm, which is directly proportional to the CK activity in the sample.[20][22]
Sample Handling:
-
Serum is the preferred specimen. Plasma (heparin or EDTA) may also be used.[20]
-
Avoid hemolysis, as it can interfere with the assay.
-
CK in serum is stable for 24 hours at room temperature, 7 days at 2-8°C, and 1 month at -20°C.[20]
Fast Skeletal Muscle Troponin I (TNNI2) Assay
TNNI2 levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
General Protocol (based on commercially available kits): [1][2]
-
A microplate pre-coated with an anti-TNNI2 antibody is used.
-
Standards, controls, and patient samples (serum, plasma, or other biological fluids) are added to the wells.
-
The plate is incubated, allowing the TNNI2 in the samples to bind to the immobilized antibody.
-
The wells are washed to remove unbound substances.
-
A biotin-conjugated anti-TNNI2 antibody is added, which binds to the captured TNNI2.
-
After another incubation and wash step, a streptavidin-HRP conjugate is added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read on a microplate reader at 450 nm. The intensity of the color is proportional to the amount of TNNI2 in the sample.
Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human TNNI2(Troponin I, fast skeletal muscle) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 4. edgewisetx.com [edgewisetx.com]
- 5. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NorthStar Ambulatory Assessment in Duchenne muscular dystrophy: considerations for the design of clinical trials | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 8. Novel approaches to analysis of the North Star Ambulatory Assessment (NSAA) in Duchenne muscular dystrophy (DMD): Observations from a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Muscular Dystrophy | Cedars-Sinai [cedars-sinai.org]
- 11. Biomarkers in Duchenne Muscular Dystrophy: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal Assessment of Creatine Kinase, Creatine/Creatinineratio, and Myostatin as Monitoring Biomarkers in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do You Know if DMD Is Causing Muscle Damage? Monitoring CK Levels | myMDteam [mymdteam.com]
- 14. pod-nmd.org [pod-nmd.org]
- 15. longdom.org [longdom.org]
- 16. neuropt.org [neuropt.org]
- 17. assets.noviams.com [assets.noviams.com]
- 18. commondataelements.ninds.nih.gov [commondataelements.ninds.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. medichem-me.com [medichem-me.com]
- 21. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
Technical Support Center: Mitigating Risks in Long-Term Sevasemten Therapy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in long-term clinical studies of Sevasemten.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly EDG-5506) is an orally administered, first-in-class small molecule designed as a fast skeletal muscle myosin inhibitor.[1][2] Its primary mechanism is to protect muscle fibers from contraction-induced damage, which is a key driver of muscle degeneration in dystrophinopathies like Becker muscular dystrophy (BMD) and Duchenne muscular dystrophy (DMD).[1][2] By selectively modulating the activity of fast myosin, this compound aims to reduce the stress on the muscle fibers during contraction, thereby slowing disease progression.[2]
Q2: What are the most commonly reported adverse events in this compound clinical trials?
Across Phase 1 and Phase 2 studies, this compound has been generally well-tolerated.[1][3][4][5][6] The most frequently reported treatment-emergent adverse events are dizziness and somnolence (drowsiness).[1][2][7] These events have been characterized as generally mild to moderate in severity. No serious adverse events leading to trial discontinuation have been highlighted in the publicly available data.[1][7]
Q3: What is the expected effect of this compound on muscle damage biomarkers?
This compound has demonstrated a significant and sustained reduction in key biomarkers of muscle damage. In clinical trials, participants treated with this compound showed a marked decrease in serum creatine kinase (CK) and fast skeletal muscle troponin I (TNNI2).[3][5][7][8][9]
Troubleshooting Guides
This section provides guidance on managing specific issues that may arise during a long-term this compound study.
Managing Dizziness and Somnolence
Issue: A trial participant reports experiencing dizziness or excessive drowsiness.
Recommended Actions:
-
Assess Severity and Timing:
-
Characterize the severity of the symptoms (mild, moderate, severe).
-
Determine the timing of onset in relation to this compound administration.
-
Inquire about any concurrent medications that may exacerbate these symptoms.
-
-
Protocol-Specific Guidance:
-
Refer to the clinical trial protocol for specific instructions on dose modification or interruption for these adverse events.
-
In the ARCH trial (NCT05160415), no dose reductions due to adverse events were reported over a two-year period, suggesting that these events were manageable within the trial's framework.[5]
-
-
Patient Counseling:
-
Advise patients to avoid activities requiring high alertness, such as driving or operating heavy machinery, until the symptoms subside or are well-managed.
-
Suggest taking the dose in the evening before bedtime to minimize the impact of somnolence on daily activities.
-
Monitoring for Cardiac Safety
Issue: Given the known risk of cardiomyopathy in patients with BMD and DMD, what is the appropriate level of cardiac monitoring during a long-term this compound study?
Recommended Actions:
-
Baseline Assessment:
-
A comprehensive baseline cardiac evaluation is crucial before initiating this compound. This should include a physical examination, electrocardiogram (ECG), and cardiac imaging (echocardiogram or cardiac MRI).[10]
-
-
Ongoing Monitoring:
-
Regular cardiac monitoring should be a core component of the long-term study protocol. The American Heart Association recommends at least annual cardiac evaluations for asymptomatic DMD patients over 10 years of age, and more frequent assessments for those with known cardiac dysfunction.[10]
-
Cardiac MRI is considered the gold standard for assessing left ventricular ejection fraction (LVEF) due to its reproducibility.[11]
-
Monitoring for arrhythmias with Holter monitors should also be considered.[11]
-
-
Biomarker Surveillance:
-
While not a primary endpoint for this compound, monitoring cardiac biomarkers such as high-sensitivity cardiac troponin I (hs-cTnI) can be a valuable tool for early detection of myocardial injury.[12]
-
Data Presentation
Summary of Biomarker Reduction in this compound Clinical Trials
| Biomarker | Trial | Patient Population | Treatment Duration | Average Maximal Reduction | Reference |
| Creatine Kinase (CK) | Phase 1 (NCT04585464) | Adults with BMD | 14 days | 70% | [1][7] |
| CANYON (NCT05291091) | Adults with BMD | 6-12 months | 28% (vs. placebo) | [3][8] | |
| Fast Skeletal Muscle Troponin I (TNNI2) | Phase 1 (NCT04585464) | Adults with BMD | 14 days | 98% | [1][7] |
| CANYON (NCT05291091) | Adults with BMD | 3-6 months | 77-78% (vs. placebo) | [3][9] | |
| Myoglobin | Phase 1 (NCT04585464) | Adults with BMD | 14 days | 45% | [1][7] |
Experimental Protocols
Protocol for Monitoring and Managing Potential Adverse Events
This protocol outlines a general framework for monitoring and managing adverse events in a long-term this compound study, based on publicly available data and general guidelines for muscular dystrophy clinical trials.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
All AEs and SAEs must be recorded and reported in accordance with the clinical trial protocol and regulatory requirements.
-
Special attention should be given to the known adverse reactions of dizziness and somnolence.
-
-
Routine Safety Monitoring:
-
Frequency: On-site visits for safety and functional assessments should occur approximately monthly for the first 12 months, and every 3 months thereafter, as was done in the ARCH study.[13]
-
Assessments:
-
Physical examination, including vital signs.
-
Review of concomitant medications.
-
Standard clinical chemistry and hematology panels.
-
Urinalysis.
-
-
-
Cardiac Safety Monitoring Protocol:
-
Baseline:
-
12-lead ECG.
-
Echocardiogram or Cardiac MRI to assess LVEF and screen for structural abnormalities.
-
-
During the Trial:
-
ECG at regular intervals (e.g., every 3-6 months).
-
Annual echocardiogram or cardiac MRI. More frequent imaging may be warranted based on baseline cardiac status or emerging symptoms.
-
Consider Holter monitoring annually or as clinically indicated to screen for arrhythmias.
-
-
Visualizations
Caption: this compound's mechanism of action in protecting muscle fibers.
Caption: Workflow for mitigating risks in long-term this compound studies.
References
- 1. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 3. mdaconference.org [mdaconference.org]
- 4. biospace.com [biospace.com]
- 5. streetinsider.com [streetinsider.com]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. droracle.ai [droracle.ai]
- 11. parentprojectmd.org [parentprojectmd.org]
- 12. Current state of cardiac troponin testing in Duchenne muscular dystrophy cardiomyopathy: review and recommendations from the Parent Project Muscular Dystrophy expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Sevasemten vs. Standard of Care in Becker Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug sevasemten against the current standard of care for the treatment of Becker muscular dystrophy (BMD). It includes a summary of quantitative data from recent clinical trials, detailed experimental protocols, and visualizations of key biological pathways and study designs.
Introduction to Becker Muscular Dystrophy and Current Treatment Landscape
Becker muscular dystrophy is an X-linked recessive neuromuscular disorder characterized by progressive muscle weakness and wasting. It is caused by mutations in the DMD gene that lead to the production of a partially functional dystrophin protein. While typically less severe than Duchenne muscular dystrophy (DMD), BMD leads to significant disability over time, including loss of ambulation and cardiac complications.[1]
The current standard of care for BMD is primarily supportive and multidisciplinary, focusing on managing symptoms and improving quality of life.[2] Key components include:
-
Physical Therapy: Regular stretching and exercises to maintain muscle strength and flexibility, and prevent joint contractures.[3][4]
-
Cardiac Management: Routine monitoring for cardiomyopathy with electrocardiograms (ECGs) and echocardiograms.[5][6] Treatment with ACE inhibitors and beta-blockers may be initiated at the first sign of cardiac dysfunction.[6]
-
Corticosteroids: Unlike in DMD, the use of corticosteroids such as prednisone and deflazacort is less common in BMD and is considered on an individual basis.[2]
-
Mobility Aids: Use of braces, canes, and wheelchairs as the disease progresses to assist with mobility.[7]
There are currently no approved therapies that target the underlying mechanism of muscle degeneration in BMD.
This compound: A Novel Therapeutic Approach
This compound (formerly EDG-5506) is an investigational, orally administered small molecule designed as a fast skeletal myosin inhibitor.[8] Its mechanism of action aims to reduce contraction-induced muscle damage, a key contributor to the pathology of dystrophinopathies.[9] By selectively inhibiting the ATPase activity of fast-twitch myosin, this compound is hypothesized to lessen the mechanical stress on muscle fibers that lack fully functional dystrophin, thereby slowing disease progression.[10]
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from clinical trials of this compound compared to the expected progression under the standard of care, as informed by natural history studies.
Table 1: Change in North Star Ambulatory Assessment (NSAA) Scores
| Treatment/Study | Patient Population | Duration | Mean Change in NSAA Score | Comparison to Placebo/Natural History | Citation(s) |
| This compound (ARCH - Open Label) | 12 ambulatory adult males with BMD | 24 months | -0.2 | Significantly diverged from a natural history average change of -2.4 points. | [8] |
| This compound (CANYON - Phase 2) | 28 ambulatory adult males with BMD | 12 months | Stable | +1.1 point difference compared to placebo (p=0.16). Placebo group declined similarly to natural history. | [7][8] |
| This compound (MESA - Open Label Extension) | CANYON participants | 18 months | +0.8 point improvement from baseline | Placebo participants who switched to this compound showed a 0.2 point improvement. | [11] |
| This compound (MESA - Open Label Extension) | ARCH participants | 3 years | Stable | Sustained stabilization of NSAA scores. | [12] |
| Standard of Care (Natural History) | Ambulatory males with BMD | Per year | -1.2 to -1.3 points | N/A | [5] |
Table 2: Change in Biomarkers of Muscle Damage
| Biomarker | Treatment/Study | Patient Population | Duration | Percent Change from Baseline | p-value (vs. Placebo) | Citation(s) |
| Creatine Kinase (CK) | This compound (CANYON - Phase 2) | 28 ambulatory adult males with BMD | 6-12 months | -28% | 0.02 | [7] |
| Fast Skeletal Muscle Troponin I (TNNI2) | This compound (CANYON - Phase 2) | 28 ambulatory adult males with BMD | 3-6 months | -77% | <0.001 | [8] |
| Creatine Kinase (CK) | This compound (Phase 1) | 7 adults with BMD | 14 days | Average maximal reduction of 70% | N/A | [9] |
| Fast Skeletal Muscle Troponin I (TNNI2) | This compound (Phase 1) | 7 adults with BMD | 14 days | Average maximal reduction of 98% | N/A | [9] |
| Myoglobin | This compound (Phase 1) | 7 adults with BMD | 14 days | Average maximal reduction of 45% | N/A | [9] |
Experimental Protocols
ARCH Open-Label Study (NCT05160415)
-
Study Design: A Phase 1b, open-label, single-center study to assess the safety, tolerability, and pharmacokinetics of this compound in adults with BMD.[13]
-
Participants: 12 ambulatory males (aged 18-55) with a documented dystrophin mutation and a BMD phenotype.[9][13]
-
Intervention: Daily oral administration of this compound for 24 months.[14]
-
Primary Outcome Measures: Safety and tolerability of this compound.[13]
-
Secondary Outcome Measures: Pharmacokinetics, and changes in biomarkers of muscle damage (including CK and TNNI2) and measures of muscle function (including NSAA).[14][15]
CANYON Phase 2 Trial (NCT05291091)
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled, multi-center study.[16][17]
-
Participants: 40 adult (aged 18-50) and 29 adolescent (aged 12-17) males with a documented dystrophin mutation and a BMD phenotype.[17] Adult participants were randomized 3:1 to receive this compound or placebo.[8]
-
Intervention: Daily oral administration of this compound or placebo for a 12-month treatment period.[8]
-
Primary Outcome Measure: Change from baseline in serum creatine kinase (CK) levels over 6-12 months for adults.[17]
-
Key Secondary Outcome Measure: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score in adults at month 12.[17]
-
Other Secondary Endpoints: Changes in other biomarkers of muscle damage (e.g., TNNI2) and other functional assessments.[17]
MESA Open-Label Extension Study (NCT06066580)
-
Study Design: An open-label extension study to evaluate the long-term safety, tolerability, and durability of effect of this compound.[18]
-
Participants: Individuals with BMD who were previously enrolled in the ARCH, CANYON, GRAND CANYON, or DUNE trials.[18]
-
Intervention: Continued daily oral administration of this compound.[18]
-
Primary Outcome Measures: Long-term safety and tolerability of this compound.[18]
-
Secondary Outcome Measures: Long-term effects on biomarkers of muscle damage and functional measures.[18]
Visualizations
Pathophysiology of Becker Muscular Dystrophy and this compound's Mechanism of Action
Caption: this compound's proposed mechanism in BMD.
CANYON Phase 2 Clinical Trial Workflow
Caption: Workflow of the CANYON Phase 2 clinical trial.
Logical Relationship: this compound's Therapeutic Hypothesis
Caption: The therapeutic hypothesis for this compound.
References
- 1. youtube.com [youtube.com]
- 2. beckermusculardystrophy.com [beckermusculardystrophy.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Management of Cardiac Involvement in Becker Muscular Dystrophy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Management - Becker Muscular Dystrophy (BMD) - Diseases | Muscular Dystrophy Association [mda.org]
- 8. jettfoundation.org [jettfoundation.org]
- 9. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 10. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 12. parentprojectmd.org [parentprojectmd.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jettfoundation.org [jettfoundation.org]
- 15. parentprojectmd.org [parentprojectmd.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdaconference.org [mdaconference.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of Sevasemten and Other Investigational Drugs for Duchenne Muscular Dystrophy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of sevasemten against other investigational therapies for Duchenne muscular dystrophy (DMD), supported by available experimental data.
Duchenne muscular dystrophy is a rare, fatal X-linked neuromuscular disease characterized by progressive muscle degeneration and weakness. The absence of functional dystrophin protein leads to muscle fiber damage, inflammation, and fibrosis, ultimately resulting in loss of ambulation and cardiorespiratory failure. The therapeutic landscape for DMD is rapidly evolving, with numerous investigational drugs targeting different aspects of the disease pathophysiology. This guide focuses on the comparative efficacy of this compound, a novel muscle-directed therapy, and other promising investigational agents in late-stage clinical development.
Therapeutic Approaches in Duchenne Muscular Dystrophy
Investigational drugs for DMD can be broadly categorized based on their mechanism of action:
-
Muscle-Directed Therapies: These agents aim to protect muscle fibers from damage or improve muscle function. This compound falls into this category.
-
Dystrophin Restoration Therapies: This approach seeks to restore the production of a functional dystrophin protein. It includes gene therapies and exon-skipping oligonucleotides.
-
Anti-inflammatory and Anti-fibrotic Therapies: These drugs target the secondary inflammatory and fibrotic processes that contribute to muscle damage in DMD.
Quantitative Data Comparison
The following tables summarize the available quantitative efficacy data from key clinical trials of this compound and other late-stage investigational DMD drugs.
Table 1: this compound (Fast Skeletal Muscle Troponin I (TNNI) Inhibitor)
| Clinical Trial | Primary Endpoint | Key Secondary/Other Endpoints | Results |
| CANYON (Phase 2, Becker MD) | Change from baseline in Creatine Kinase (CK) | Change from baseline in North Star Ambulatory Assessment (NSAA) | Met primary endpoint with a significant reduction in CK.[1][2][3] Stabilized NSAA scores compared to a decline in the placebo group.[1] |
| Change in fast skeletal muscle troponin I (TNNI2) | Showed a 77-78% reduction compared to placebo (p<0.001).[1][4] | ||
| Functional Measures (10-meter walk/run, 4-stair climb, 100-meter timed test) | Trends towards improvement compared to placebo.[1][2] |
Table 2: Gene Therapy - Delandistrogene Moxeparvovec (Elevidys)
| Clinical Trial | Primary Endpoint | Key Secondary/Other Endpoints | Results |
| EMBARK (Phase 3) | Change from baseline in NSAA total score at Week 52 | Micro-dystrophin expression | Did not meet the primary endpoint (between-group difference of 0.65 points, P=0.2441).[5][6] |
| Time to Rise from floor, 10-meter walk/run | Showed statistically significant improvements compared to placebo.[5][7] | ||
| Mean micro-dystrophin expression of 34.29% at week 12 in the treatment group versus 0.00% in the placebo group.[5] In an earlier study, mean expression ranged from 74.3% to 95.8%.[8] |
Table 3: Exon-Skipping Therapies
| Drug | Clinical Trial | Primary Endpoint | Key Secondary/Other Endpoints | Results |
| Viltolarsen (Viltepso) - Exon 53 | Phase 2 | Dystrophin production | Timed function tests (Time to stand, 10m run/walk, 6MWT) | Mean dystrophin levels increased to 5.9% of normal.[9] Significant improvements in timed function tests compared to a natural history control group.[9] |
| RACER53 (Phase 3) | Time to Stand from Supine velocity | Did not meet the primary endpoint; no statistically significant difference compared to placebo.[10][11][12] | ||
| Golodirsen (Vyondys 53) - Exon 53 | Study 4053-101 (Phase 1/2) | Dystrophin production | Mean dystrophin level increased to 1.019% of normal, a ~16-fold increase from baseline.[13][14] | |
| Casimersen (Amondys 45) - Exon 45 | ESSENCE (Phase 3) | Dystrophin production | Statistically significant increase in dystrophin production compared to baseline and placebo.[15] |
Table 4: Other Small Molecule Therapies
| Drug | Mechanism | Clinical Trial | Primary Endpoint | Key Secondary/Other Endpoints | Results |
| Vamorolone (Agamree) | Anti-inflammatory | VISION-DMD (Phase 2b) | Time to Stand (TTSTAND) velocity | 6-Minute Walk Test (6MWT), Time to Run/Walk 10 meters (TTRW) | Met primary endpoint with a significant improvement in TTSTAND velocity vs. placebo (p=0.002).[16][17] Showed significant improvements in 6MWT and TTRW vs. placebo.[17] Efficacy was maintained at 48 weeks.[18][19] |
| Givinostat (Duvyzat) | Histone Deacetylase (HDAC) inhibitor | EPIDYS (Phase 3) | Change in time to climb four stairs | North Star Ambulatory Assessment (NSAA) total score, Vastus Lateralis Fat Fraction (VLFF) | Met primary endpoint with a significantly smaller decline in the four-stair climb compared to placebo (difference of 1.78 seconds).[20][21][22] Showed a 40% less decline in NSAA total score and a 30% reduction in VLFF compared to placebo.[20] |
| Pamrevlumab | Anti-fibrotic (CTGF inhibitor) | LELANTOS-1 (Phase 3, non-ambulatory) | Performance of the Upper Limb (PUL) 2.0 score | Did not meet the primary endpoint.[23][24] | |
| LELANTOS-2 (Phase 3, ambulatory) | North Star Ambulatory Assessment (NSAA) total score | 4-stair climb velocity, 10-meter walk/run test | Did not meet the primary or secondary endpoints.[25][26] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the critical evaluation of clinical trial data. Below are summaries of the methodologies for the key trials cited.
This compound: CANYON Trial (NCT05291091)
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled trial.[1][2][4]
-
Participants: Ambulatory adults and adolescents with a confirmed diagnosis of Becker muscular dystrophy.[2][4]
-
Intervention: Oral administration of this compound or placebo.
-
Primary Endpoint Assessment: Change from baseline in serum creatine kinase (CK) levels, a biomarker of muscle damage.[2][4]
-
Key Secondary Endpoint Assessment: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score at 12 months.[4] Other functional assessments included the 10-meter walk/run, 4-stair climb, and 100-meter timed test.[1] Biomarkers such as fast skeletal muscle troponin I (TNNI2) were also measured.[1][4]
Delandistrogene Moxeparvovec: EMBARK Trial (NCT05096221)
-
Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled study.[5]
-
Participants: Ambulatory males aged 4 to <8 years with a confirmed DMD diagnosis and a mutation between exons 18 to 79.[5][27]
-
Intervention: A single intravenous infusion of delandistrogene moxeparvovec (1.33 × 10¹⁴ vector genomes per kilogram) or placebo.[5][7]
-
Primary Endpoint Assessment: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score at 52 weeks.[5][7][8]
-
Key Secondary Endpoint Assessment: Micro-dystrophin expression in muscle biopsies at 12 weeks, assessed by Western blot.[5][8] Functional secondary endpoints included time to rise from the floor and the 10-meter walk/run test.[5][7]
Vamorolone: VISION-DMD Trial (NCT03439670)
-
Study Design: A Phase 2b randomized, double-blind, placebo- and active-controlled (prednisone) trial.[16][17]
-
Participants: Ambulatory boys aged 4 to <7 years with a confirmed DMD diagnosis.[17]
-
Intervention: Oral administration of vamorolone (2 mg/kg/day or 6 mg/kg/day), prednisone (0.75 mg/kg/day), or placebo for 24 weeks, followed by a period where all participants received vamorolone.[17][28]
-
Primary Endpoint Assessment: Change in Time to Stand (TTSTAND) velocity from supine to standing.[17]
-
Key Secondary Endpoint Assessment: Six-Minute Walk Test (6MWT) and Time to Run/Walk 10 meters (TTRW).[17][18]
Givinostat: EPIDYS Trial (NCT02851797)
-
Study Design: A Phase 3 multicenter, randomized, double-blind, placebo-controlled trial.[21][29]
-
Participants: Ambulant boys aged 6 years and older with a confirmed DMD diagnosis, who had been on a stable dose of corticosteroids for at least 6 months.[29]
-
Intervention: Oral administration of givinostat or placebo twice daily for 72 weeks.[29]
-
Primary Endpoint Assessment: Change from baseline in the time to climb four stairs.[20][21][22]
-
Key Secondary Endpoint Assessment: Change in the North Star Ambulatory Assessment (NSAA) total score and change in vastus lateralis muscle fat fraction (VLFF) as measured by magnetic resonance spectroscopy.[20][21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action for the different therapeutic approaches and a generalized workflow for a DMD clinical trial.
Caption: Mechanism of action of this compound in protecting muscle fibers.
Caption: Overview of different therapeutic approaches for DMD.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the therapeutic class of Delandistrogene moxeparvovec? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pamrevlumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. The potential of pamrevlumab in diseases with underlying mechanisms of fibrotic processes and its prospects in ophthalmology [pharmacia.pensoft.net]
- 8. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 10. What is the therapeutic class of Viltolarsen? [synapse.patsnap.com]
- 11. Mechanism of action | ELEVIDYS (delandistrogene moxeparvovec-rokl) [elevidyshcp.com]
- 12. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agamreehcp.com [agamreehcp.com]
- 14. edgewisetx.com [edgewisetx.com]
- 15. pamrevlumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. reveragen.com [reveragen.com]
- 18. What is the mechanism of Golodirsen? [synapse.patsnap.com]
- 19. What is the mechanism of Vamorolone? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 22. What is Viltepso's mechanism of action? [drugs.com]
- 23. researchgate.net [researchgate.net]
- 24. vyondys53.com [vyondys53.com]
- 25. farbefirma.org [farbefirma.org]
- 26. drugs.com [drugs.com]
- 27. What is the mechanism of Delandistrogene moxeparvovec? [synapse.patsnap.com]
- 28. Golodirsen - Wikipedia [en.wikipedia.org]
- 29. What is Pamrevlumab used for? [synapse.patsnap.com]
Sevasemten: A Comparative Analysis of Long-Term Safety and Efficacy in Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sevasemten's long-term safety and efficacy with current therapeutic alternatives for Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial data and research publications to support informed decision-making in the drug development process.
Executive Summary
This compound (EDG-5506) is an investigational, orally administered, first-in-class selective inhibitor of fast skeletal muscle myosin ATPase.[1] It is designed to reduce contraction-induced muscle damage in dystrophinopathies.[1] Clinical trials in BMD have demonstrated that this compound can significantly reduce muscle damage biomarkers and stabilize motor function over a two-year period. In DMD, it is being investigated as a potential therapy for younger patients and those who have received gene therapy. This guide will delve into the available data for this compound and compare it against the current standards of care: corticosteroids for both BMD and DMD, and gene therapy primarily for DMD.
Mechanism of Action of this compound
This compound's novel mechanism of action targets the underlying pathology of muscle damage in dystrophin-deficient muscles. By selectively inhibiting the ATPase activity of fast-twitch myosin, this compound reduces the force of muscle contraction, thereby lessening the stress on the fragile sarcolemma and mitigating the cycle of muscle damage and inflammation.[2][3]
Comparative Efficacy
The primary measure of functional efficacy in many BMD and DMD trials is the North Star Ambulatory Assessment (NSAA), a 17-item scale that measures motor performance.
This compound Efficacy Data
ARCH Trial (Open-Label, BMD): In the ARCH open-label trial, 12 ambulatory adult males with BMD were treated with this compound for 24 months.[4] The mean change in NSAA score from baseline was -0.2, which was a significant divergence from the expected -2.4 point decline observed in natural history cohorts.[5] A comparison to predicted external controls showed that this compound was associated with a statistically significant preservation of NSAA scores at 12, 18, and 24 months (p<0.001, p<0.001, and p=0.034, respectively).[6]
CANYON Trial (Placebo-Controlled, BMD): The Phase 2 CANYON trial enrolled 40 adults and 29 adolescents with BMD.[7] In the adult cohort, after 12 months, there was a 1.1-point difference in the change of NSAA total score favoring this compound over placebo, although this was not statistically significant (p=0.16).[8][9][10][11] The this compound group's NSAA scores remained stable, while the placebo group showed a decline consistent with natural history studies.[8][9][10][11]
| Trial | Indication | Treatment Group | N | Duration | Mean Change in NSAA (vs. Control/Natural History) | p-value |
| ARCH | BMD | This compound | 12 | 24 months | +2.2 points (vs. Natural History) | <0.05 |
| CANYON | BMD | This compound | 28 (adults) | 12 months | +1.1 points (vs. Placebo) | 0.16 |
Table 1: Summary of this compound Efficacy Data (NSAA)
Corticosteroids Efficacy Data (DMD)
Corticosteroids (prednisone/prednisolone and deflazacort) are the standard of care for DMD. Long-term studies have shown that they slow disease progression. A prospective cohort study demonstrated that long-term glucocorticoid treatment delayed the loss of mobility milestones by 2.1 to 4.4 years compared to those treated for less than a year.[12] Another study showed that after 36 months, boys on continuous steroid treatment had a mean decrease in NSAA of -6.2, compared to -15.3 in untreated boys.[13]
| Study Type | Treatment | Duration | Mean Change in NSAA (vs. Control) |
| Prospective Cohort | Continuous Corticosteroids | 36 months | +9.1 points (vs. No Treatment) |
| Retrospective Analysis | Daily Deflazacort vs. Daily Prednisone | 48 weeks | +1.56 points |
Table 2: Summary of Corticosteroid Efficacy Data in DMD (NSAA)
Gene Therapy Efficacy Data (DMD)
Several gene therapies are in development or recently approved for DMD. Long-term data is still emerging. For delandistrogene moxeparvovec (SRP-9001), a 4-year follow-up of four participants in a Phase 1/2a trial showed a mean increase of 7.0 points in NSAA from baseline.[14] A post-hoc analysis demonstrated a statistically significant 9.4-point difference in NSAA score compared to an external control cohort (p=0.0125).[14] However, the larger EMBARK Phase 3 trial did not meet its primary endpoint of a significant improvement in NSAA score at 52 weeks.[15]
| Therapy | Trial Phase | N | Duration | Mean Change in NSAA (vs. Control) | p-value |
| Delandistrogene moxeparvovec | Phase 1/2a | 4 | 4 years | +9.4 points (vs. External Control) | 0.0125 |
| Delandistrogene moxeparvovec | Phase 3 (EMBARK) | 63 | 52 weeks | Not Statistically Significant | N/A |
Table 3: Summary of Gene Therapy Efficacy Data in DMD (NSAA)
Comparative Safety and Tolerability
This compound Safety Profile
Across clinical trials, this compound has been generally well-tolerated.[11][16] The most common adverse events reported in a Phase 1 study were dizziness and somnolence.[2] No serious adverse events leading to discontinuation have been reported in the ARCH and CANYON trials.[10][11]
Corticosteroids Safety Profile
Long-term corticosteroid use is associated with a range of side effects. A systematic review and patient community survey identified weight gain/obesity, poor growth/short stature, and Cushingoid features as the most common parent-reported side effects.[17] More serious concerns include an increased risk of fractures and behavioral issues.[17] A meta-analysis found that intermittent prednisone was associated with a higher prevalence of cushingoid appearance, excessive hair growth, and hypertension compared to daily dosing.[18]
Table 4: Common Adverse Events Associated with Long-Term Corticosteroid Use in DMD
| Adverse Event Category | Specific Events |
|---|---|
| Endocrine/Metabolic | Weight gain, Cushingoid features, Growth suppression, Delayed puberty, Diabetes/Prediabetes |
| Musculoskeletal | Osteoporosis, Increased fracture risk |
| Behavioral | Irritability, Mood swings |
| Other | Cataracts, Hypertension |
Gene Therapy Safety Profile
The safety profile of AAV-based gene therapies for DMD is still being characterized. Reported adverse events include vomiting, nausea, and acute liver injury.[19] More serious adverse events, though less common, have included immune-mediated myositis, myocarditis, and complement activation.[15][16][19][20] There have been reports of patient deaths in gene therapy trials, highlighting the potential for severe adverse reactions.[16]
Table 5: Reported Adverse Events in Duchenne Muscular Dystrophy Gene Therapy Trials
| Adverse Event Category | Specific Events |
|---|---|
| Common | Vomiting, Nausea, Decreased appetite, Fever |
| Serious | Acute liver injury, Myocarditis, Immune-mediated myositis, Thrombocytopenia, Complement activation |
Biomarker Data Comparison
A key aspect of this compound's clinical development has been the consistent and significant reduction in biomarkers of muscle damage.
| Biomarker | This compound (BMD) | Corticosteroids (DMD) | Gene Therapy (DMD) |
| Creatine Kinase (CK) | -28% (CANYON, vs. placebo, p=0.02)[9] | Variable, not a primary efficacy endpoint | Reductions observed |
| Fast Skeletal Muscle Troponin I (TNNI2) | -77% (CANYON, vs. placebo, p<0.001)[8] | Not typically measured | Not typically measured |
Table 6: Comparative Biomarker Data
Experimental Protocols
This compound Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the Phase 2 CANYON and pivotal GRAND CANYON trials for this compound in patients with Becker Muscular Dystrophy.
Key Methodologies from this compound Trials:
-
ARCH (NCT05160415): This was an open-label, single-center Phase 1b study in 12 ambulatory adult males with BMD.[4] Participants received daily oral doses of this compound, starting at 10 mg and titrating up to 20 mg, then back down to 10 mg over 24 months.[4] Assessments included safety, pharmacokinetics, and changes in biomarkers of muscle damage (CK, TNNI2) and functional measures (NSAA, 100-meter timed test).[4]
-
CANYON (NCT05291091): This was a Phase 2, double-blind, placebo-controlled study in 40 adults and 29 adolescents with BMD.[7][21] Participants were randomized to receive either this compound or placebo for 12 months.[7][21] The primary endpoint for adults was the change from baseline in serum CK.[7] Key secondary endpoints included the change from baseline in the NSAA total score.[7]
Conclusion
This compound presents a promising, novel, muscle-directed therapeutic approach for dystrophinopathies. Its long-term safety profile appears favorable, and it has demonstrated a consistent ability to reduce key biomarkers of muscle damage. In Becker Muscular Dystrophy, this compound has shown a statistically significant stabilization of motor function compared to natural history.
In comparison, corticosteroids, the current standard of care for Duchenne Muscular Dystrophy, have well-documented long-term benefits in slowing disease progression but are associated with a significant burden of side effects. Gene therapy offers the potential for a one-time transformative treatment for DMD, but long-term efficacy data is still maturing, and significant safety concerns remain.
For researchers and drug developers, this compound's targeted mechanism, oral administration, and favorable safety profile to date make it a compelling candidate for further investigation, both as a monotherapy and potentially in combination with other therapeutic modalities. The ongoing and planned pivotal trials will be crucial in definitively establishing its long-term efficacy and safety in both Becker and Duchenne Muscular Dystrophy.
References
- 1. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 2. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edgewisetx.com [edgewisetx.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. mdaconference.org [mdaconference.org]
- 7. mdaconference.org [mdaconference.org]
- 8. Natural History of Steroid-Treated Young Boys With Duchenne Muscular Dystrophy Using the NSAA, 100m, and Timed Functional Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 12. jwatch.org [jwatch.org]
- 13. edgewisetx.com [edgewisetx.com]
- 14. cgtlive.com [cgtlive.com]
- 15. Management of Select Adverse Events Following Delandistrogene Moxeparvovec Gene Therapy for Patients With Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parentprojectmd.org [parentprojectmd.org]
- 17. A Mixed-Method Study Exploring Patient-Experienced and Caregiver-Reported Benefits and Side Effects of Corticosteroid Use in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FDA Approves First Gene Therapy for Treatment of Certain Patients with Duchenne Muscular Dystrophy | FDA [fda.gov]
- 20. Management of Select Adverse Events Following Delandistrogene Moxeparvovec Gene Therapy for Patients With Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Sevasemten's effect on muscle histology compared to untreated controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological effects of Sevasemten (formerly EDG-5506) on muscle tissue compared to untreated controls, supported by preclinical experimental data. This compound is an investigational, orally administered, selective, fast skeletal myosin inhibitor designed to protect muscle fibers from contraction-induced damage in dystrophinopathies such as Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD).
The central hypothesis behind this compound's mechanism is that by reducing the peak force of fast-twitch muscle fiber contraction, it can mitigate the ongoing muscle damage and subsequent pathological remodeling characteristic of these diseases. This is particularly relevant as fast-twitch (Type II) muscle fibers are known to be disproportionately affected early in the progression of dystrophinopathies.[1][2]
Quantitative Comparison of Muscle Histology
Preclinical studies in the DBA/2 mdx mouse model of DMD have provided quantitative insights into the effects of this compound on muscle histology, particularly concerning fibrosis, a key pathological hallmark of muscular dystrophy.
| Muscle Tissue | Treatment Group | Mean Collagen Content (%) | Standard Error of Mean (SEM) |
| Heart | Control | ~2.5 | ~0.5 |
| This compound (EDG-5506) | ~1.5 | ~0.2 | |
| Tibialis Anterior | Control | ~2.0 | ~0.3 |
| This compound (EDG-5506) | ~1.0 | ~0.2 | |
| Diaphragm | Control | ~18 | ~2.0 |
| This compound (EDG-5506) | ~10 | ~1.5 |
Data adapted from a 12-week preclinical study in DBA/2 mdx mice. Control animals received standard chow, while the treated group received chow containing this compound (50 ppm). Collagen content was quantified from histological sections.
Experimental Protocols
The following is a summary of the key experimental methodologies used to generate the histological data presented above.
Animal Model and Treatment
-
Animal Model: Male DBA/2 mdx mice, a model that exhibits a more severe phenotype of Duchenne Muscular Dystrophy, including significant fibrosis.
-
Treatment: Mice were administered this compound (EDG-5506) mixed in their chow (50 ppm) for 12 weeks. A control group of DBA/2 mdx mice received standard chow without the drug.
Muscle Tissue Histology
-
Tissue Collection and Preparation: At the end of the 12-week treatment period, mice were euthanized, and muscle tissues (heart, tibialis anterior, and diaphragm) were dissected. The tissues were then fixed, likely in formalin, and embedded in paraffin for sectioning.
-
Staining: Tissue sections were stained to visualize and quantify fibrosis. A common and likely method used is Picrosirius Red staining, which specifically stains collagen fibers red under bright-field microscopy.
-
Imaging and Analysis: The stained tissue sections were imaged using a light microscope. The degree of fibrosis was quantified by measuring the area of collagen staining relative to the total muscle tissue area. This is typically done using image analysis software.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of this compound's action and the experimental approach to its evaluation, the following diagrams are provided.
Summary and Conclusion
The available preclinical data strongly suggest that this compound has a protective effect on dystrophic muscle at a histological level. By selectively inhibiting fast skeletal myosin, this compound appears to reduce the chronic, contraction-induced muscle damage that drives the progression of muscular dystrophies. This leads to a notable reduction in muscle fibrosis in key muscles, including the diaphragm, which is critically involved in respiratory function.
While these preclinical findings are promising, it is important to note that direct, quantitative histological data from human clinical trials of this compound has not yet been published. Clinical trials have primarily focused on biomarkers of muscle damage found in the blood, such as creatine kinase (CK) and fast skeletal muscle troponin I (TNNI2), as well as functional outcomes.[3] These trials have shown that this compound significantly reduces these biomarkers, which is consistent with the histological improvements observed in animal models.[3] Future research, potentially including muscle biopsies from clinical trial participants, will be crucial to definitively translate these histological findings to patients.
References
- 1. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
A Comparative Analysis: Sevasemten Clinical Trial Data and the Natural History of Spinal Muscular Atrophy
An Important Clarification on Disease Indication
It is critical to clarify at the outset that Sevasemten is an investigational therapeutic currently in clinical trials for Becker and Duchenne muscular dystrophies, not Spinal Muscular Atrophy (SMA). Therefore, a direct statistical comparison of this compound's clinical trial outcomes with the natural history data of SMA would not be a scientifically valid or meaningful endeavor, as these are distinct neuromuscular diseases with different underlying genetic causes and pathophysiologies.
This guide will provide a detailed overview of the clinical trial data for this compound in its intended indications and, separately, a comprehensive summary of the natural history of Spinal Muscular Atrophy. This will allow for an informed understanding of both, while respecting their distinct clinical contexts.
This compound Clinical Trial Program for Becker and Duchenne Muscular Dystrophies
This compound is an orally administered, first-in-class small molecule inhibitor of skeletal myosin designed to protect muscle from contraction-induced damage.[1][2] Clinical trials have primarily focused on its potential to stabilize or improve motor function in individuals with Becker and Duchenne muscular dystrophies.
Key Clinical Trial Results
Data from several clinical trials, including ARCH, CANYON, and the open-label extension MESA, have demonstrated encouraging results for this compound in Becker muscular dystrophy.[2][3][4]
| Trial | Population | Key Findings |
| CANYON (Phase 2) | Adults and adolescents with Becker muscular dystrophy | Met its primary endpoint with a significant reduction in creatine kinase (CK), a biomarker of muscle damage.[5] Patients treated with this compound showed stabilization of the North Star Ambulatory Assessment (NSAA), whereas the placebo group declined in a manner consistent with natural history studies.[5] A significant reduction of 77% in plasma fast skeletal muscle troponin I (TNNI2) was observed compared to placebo.[5] |
| ARCH | Ambulatory males (18-55 years) with Becker muscular dystrophy | At 24 months, the mean change in NSAA with this compound was -0.2, which diverged significantly from the -2.4 average change observed in natural history cohorts.[1] |
| MESA (Open-label Extension) | Participants with Becker from ARCH, CANYON, GRAND CANYON, or DUNE trials | Demonstrated sustained disease stabilization for up to three years.[3] Participants from the CANYON trial who rolled over to MESA showed an increase in NSAA scores over 18 months (0.8 point improvement from baseline).[4] NSAA scores for participants from the ARCH trial remained stable after three years of treatment.[2][4] |
| LYNX (Phase 2) | Children with Duchenne muscular dystrophy (ages 4-9) | Data supports a 10mg dose for evaluation in a Phase 3 study.[2] this compound was well-tolerated.[2] |
| FOX (Phase 2) | Children with Duchenne muscular dystrophy post-gene therapy (ages 6-14) | Ongoing assessment of safety and dose.[2] |
Experimental Protocols
CANYON Trial Methodology
The CANYON study was a Phase 2, double-blind, placebo-controlled trial involving 40 adults and 29 adolescents with Becker muscular dystrophy.[1] Participants were randomized to receive either 10 mg of this compound or a placebo for a 12-month period, which was followed by a 4-week follow-up.[1] The primary endpoint was the change from baseline in creatine kinase levels.[5] Secondary endpoints included the change in NSAA score.[1]
The Natural History of Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy is a progressive, autosomal recessive neuromuscular disease caused by mutations in the survival motor neuron 1 (SMN1) gene.[6][7] The severity of the disease is primarily modulated by the copy number of the SMN2 gene.[7] Natural history studies are crucial for understanding disease progression in the absence of treatment and provide a benchmark for evaluating the efficacy of new therapies.[6]
Key Natural History Data
| SMA Type | Age of Onset | Key Motor Milestones & Survival |
| Type 1 | 0-6 months[6] | Unable to sit or walk.[6][8] Historically, death typically occurred by 2 years of age without intervention.[6] A multi-center study found the median age for death or permanent ventilation to be approximately 7.3 months.[8] Another prospective study reported a median survival of 8 months for infants with 2 copies of the SMN2 gene.[9] |
| Type 2 | 7-18 months[6] | Able to sit but not walk.[6] A systematic review estimated the median time to loss of sitting in this population to be 14.5 years.[6] |
| Type 3 | After 18 months[6] | Able to walk, but this ability is often lost over time.[6] The median time to loss of ambulation is 13.4 years for those with disease onset before 3 years of age (Type 3a) and 44.2 years for those with onset at 3 years or older (Type 3b).[6] |
Natural History Study Methodologies
Natural history data for SMA is typically collected through retrospective chart reviews and prospective longitudinal studies. For instance, the ANCHOVY study was a global, multicenter, retrospective chart review that described the natural history of Type 1 SMA.[8] Data was extracted from the medical records of patients with genetically confirmed SMA and two copies of the SMN2 gene (or an unknown number).[8] Primary endpoints included the time to death or permanent ventilation and the achievement of motor milestones.[8] Prospective studies, like the one conducted by the NeuroNEXT Network, enroll patients and follow them over time, collecting data on motor function scales (e.g., TIMPSI, CHOP-INTEND) and other biomarkers at predefined intervals.[9]
Visualizing Biological and Methodological Frameworks
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound and a typical clinical trial workflow.
Caption: Proposed mechanism of action for this compound as a skeletal myosin inhibitor.
Caption: A generalized workflow for clinical drug development.
References
- 1. neurologylive.com [neurologylive.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Edgewise Therapeutics Reports Positive Results on this compound Program - CureDuchenne [cureduchenne.org]
- 4. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. neurology.org [neurology.org]
- 7. [Natural history of spinal muscular atrophy type I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural history of Type 1 spinal muscular atrophy: a retrospective, global, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural History of Infantile-Onset Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Sevasemten's Sustained Impact on Muscle Damage Biomarkers: A Comparative Guide
An objective analysis of Sevasemten's performance in clinical trials, offering a deep dive into its effects on key biomarkers of muscle injury compared to placebo.
This guide provides a comprehensive overview of this compound (formerly EDG-5506), an investigational first-in-class, oral, selective inhibitor of fast skeletal muscle myosin. It is designed to protect muscle fibers from contraction-induced damage, a hallmark of dystrophinopathies like Becker muscular dystrophy (BMD) and Duchenne muscular dystrophy (DMD).[1][2] By modulating the activity of myosin, this compound aims to reduce the mechanical stress on muscle cells that lack functional dystrophin, thereby mitigating muscle breakdown and preserving function.[3][4] This document synthesizes data from key clinical trials to evaluate the sustained effects of this compound on critical biomarkers of muscle damage.
Quantitative Data Summary: this compound vs. Placebo
The following tables summarize the key findings from the Phase 2 CANYON clinical trial, which assessed the efficacy and safety of this compound in adults and adolescents with Becker muscular dystrophy.[3][5]
Table 1: Primary and Key Secondary Biomarker Changes in Adults with BMD (CANYON Trial)
| Biomarker | This compound Group (n=28) | Placebo Group (n=12) | p-value | Duration |
| Creatine Kinase (CK) | 28% average decrease from baseline | - | 0.02 | Average over months 6-12 |
| Fast Skeletal Troponin I (TNNI2) | 78% reduction | - | <0.001 | 12 months |
| Broad Panel of Muscle Injury Proteins | Significant reductions | No significant change from natural history | <0.0001 | Sustained through 6-12 months |
Data sourced from the CANYON Phase 2 trial results.[3][5][6]
Table 2: Most Responsive Muscle Injury Proteins (CANYON Trial)
| Protein | p-value |
| TNNI2 (Troponin I2, fast skeletal) | <0.001 |
| Fast skeletal regulatory light chain | <0.001 |
| Calpain-3 | <0.001 |
These proteins are crucial for muscle contraction, function, and repair.[6]
Table 3: Functional Measure Outcomes in Adults with BMD (CANYON Trial)
| Functional Measure | This compound Group | Placebo Group | p-value | Duration |
| North Star Ambulatory Assessment (NSAA) | Stable | Decline consistent with natural history | 0.16 | 12 months |
The between-group difference for NSAA at 12 months was 1.1 points, favoring this compound.[5] In a separate 24-month open-label study (ARCH), the mean change in NSAA with this compound was -0.2, significantly diverging from the natural history average change of -2.4.[6][7]
Experimental Protocols
CANYON Trial (NCT05291091)
The CANYON study is a Phase 2, multi-center, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, pharmacokinetics, and effects on biomarkers and functional measures of this compound in individuals with Becker muscular dystrophy.[5][8]
-
Study Population: 40 adults and 29 adolescents with a confirmed diagnosis of BMD.[3]
-
Intervention: Participants were randomized to receive either this compound (10 mg daily for adults) or a placebo.[6][9]
-
Duration: 12-month treatment period followed by a 4-week follow-up.[6]
-
Primary Endpoint: The primary endpoint for adults was the change from baseline in serum creatine kinase (CK) levels, averaged over months 6 to 12.[5]
-
Key Secondary Endpoints:
ARCH Study (NCT05160415)
The ARCH study was a 24-month, open-label trial that evaluated the long-term safety and functional effects of this compound in 12 ambulatory adults with BMD.[7][9] This study provided initial evidence of the sustained effects of this compound on muscle function and biomarkers.[10]
Visualizing the Mechanism and Experimental Design
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in protecting muscle fibers from contraction-induced damage.
Caption: Mechanism of this compound in reducing muscle damage.
Experimental Workflow of the CANYON Trial
This diagram outlines the key phases of the CANYON clinical trial.
Caption: Workflow of the Phase 2 CANYON clinical trial.
Comparative Analysis: this compound vs. Placebo
As there are currently no approved therapies specifically for Becker muscular dystrophy, the most relevant comparison for this compound's efficacy is against a placebo control group, as conducted in the CANYON trial.[5]
The data clearly demonstrates that this compound leads to a statistically significant and sustained reduction in key biomarkers of muscle damage. After just one month of treatment, patients receiving this compound showed significant reductions in a wide range of proteins associated with muscle injury, and these effects were maintained for the entire 12-month duration of the study (P <.0001).[6] The 28% average decrease in creatine kinase and a remarkable 78% reduction in fast skeletal troponin I in the this compound group, compared to the placebo group, strongly indicate that the drug is effectively mitigating the ongoing muscle breakdown characteristic of BMD.[3][5]
Furthermore, the stabilization of the North Star Ambulatory Assessment (NSAA) score in the this compound-treated participants, while the placebo group showed a decline consistent with the natural progression of the disease, suggests that the reduction in muscle damage biomarkers may translate to preserved muscle function.[5] This is a crucial finding, as the primary goal of any therapy for muscular dystrophy is to slow or halt the progressive loss of muscle strength and function.
Conclusion
The evidence from the CANYON and ARCH clinical trials strongly supports the sustained effects of this compound in reducing biomarkers of muscle damage in individuals with Becker muscular dystrophy. The rapid and persistent decrease in creatine kinase, TNNI2, and other muscle injury proteins, coupled with promising trends in functional stabilization, positions this compound as a potentially foundational therapy for dystrophinopathies. Its novel mechanism of selectively inhibiting fast skeletal myosin to protect against contraction-induced injury addresses a core aspect of the disease's pathology.[1][2] Further long-term data from ongoing studies will be crucial to fully elucidate the impact of this compound on disease progression and clinical outcomes.
References
- 1. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 2. edgewisetx.com [edgewisetx.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. mdaconference.org [mdaconference.org]
- 6. neurologylive.com [neurologylive.com]
- 7. edgewisetx.com [edgewisetx.com]
- 8. edgewisetx.com [edgewisetx.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Assessing the Clinical Meaningfulness of Functional Improvements with Sevasemten: A Comparative Guide for Researchers and Drug Development Professionals
Sevasemten (EDG-5506) is an investigational, orally administered, first-in-class small molecule designed to protect muscle from contraction-induced damage in dystrophinopathies, such as Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[1][2] This guide provides a comprehensive overview of the clinical data for this compound, comparing its functional and biomarker outcomes with established treatments and the standard of care for these conditions. Detailed experimental protocols for key clinical trials and illustrative diagrams of relevant biological pathways are included to provide a thorough assessment of this compound's potential clinical meaningfulness.
Mechanism of Action
This compound is a fast skeletal myosin inhibitor.[1] In muscular dystrophies, the absence or dysfunction of the dystrophin protein leads to muscle fiber damage during contraction. This compound selectively inhibits the myosin heavy chain II, the motor protein in fast-twitch muscle fibers, which are particularly susceptible to damage in dystrophic muscle. By modulating muscle contraction, this compound aims to reduce muscle damage, inflammation, and fibrosis, thereby preserving muscle function.[1]
Clinical Trial Data for this compound
This compound has been evaluated in a series of clinical trials for both Becker and Duchenne muscular dystrophies. The primary focus of these trials has been on safety, tolerability, and the effect on biomarkers of muscle damage and functional outcomes.
Table 1: Summary of this compound Clinical Trials
| Trial Name | Patient Population | Phase | Key Functional Endpoints | Key Biomarker Endpoints | Status |
| ARCH | Adults with BMD | 1b | North Star Ambulatory Assessment (NSAA) | Creatine Kinase (CK), Fast Skeletal Muscle Troponin I (TNNI2) | Completed |
| CANYON | Adults and Adolescents with BMD | 2 | NSAA, 10-meter walk/run, 4-stair climb | CK, TNNI2 | Completed |
| GRAND CANYON | Adults with BMD | 3 | NSAA | CK, TNNI2 | Enrolling |
| LYNX | Children with DMD (4-9 years) | 2 | NSAA, 4-stair climb, Stride Velocity 95th Centile (SV95C) | CK, TNNI2 | Ongoing |
| FOX | Children and Adolescents with DMD previously treated with gene therapy (6-14 years) | 2 | Safety and tolerability | CK, TNNI2 | Ongoing |
Table 2: Key Functional and Biomarker Outcomes for this compound in Becker Muscular Dystrophy
| Trial | Outcome Measure | Result |
| ARCH | NSAA Change from Baseline (2 years) | Stabilization of NSAA scores, diverging from natural history decline.[3] |
| CANYON | NSAA Change from Baseline (1 year) | Trend towards improvement compared to placebo.[2] |
| CK Change from Baseline | Significant reduction compared to placebo.[2] | |
| TNNI2 Change from Baseline | Significant reduction compared to placebo.[2] |
Table 3: Key Functional and Biomarker Outcomes for this compound in Duchenne Muscular Dystrophy
| Trial | Outcome Measure | Result |
| LYNX | Functional Measures (NSAA, 4-stair climb, SV95C) | Encouraging observations across functional measures.[4] |
| FOX | Functional Decline | Potential to reduce the rate of functional decline.[5] |
Comparison with Current Treatments
A direct comparison of this compound with other treatments is challenging due to differences in patient populations, study designs, and endpoints. However, a summary of the outcomes of approved therapies for DMD provides context for evaluating the potential clinical meaningfulness of this compound. For BMD, the standard of care is primarily supportive, with no approved disease-modifying therapies.[6]
Table 4: Comparison of Functional Outcomes of this compound (in DMD) with Approved DMD Therapies
| Treatment Class | Drug(s) | Key Functional Outcome |
| Fast Skeletal Myosin Inhibitor | This compound | Encouraging observations across functional measures (NSAA, 4-stair climb, SV95C) in the LYNX trial.[4] |
| Corticosteroids | Prednisone, Deflazacort | Slows the decline in muscle strength and function. |
| Exon-Skipping Therapies | Eteplirsen (Exon 51) | Slowed decline in 6-Minute Walk Test (6MWT) compared to natural history.[7] |
| Golodirsen (Exon 53) | Decline of 99.0 m in 6MWT at 144 weeks.[8] | |
| Viltolarsen (Exon 53) | Stabilization of motor function over the first two years.[9] | |
| Casimersen (Exon 45) | Efficacy evaluated based on dystrophin production. | |
| Gene Therapy | Delandistrogene Moxeparvovec | Mean improvement in NSAA total scores of 7.0 from baseline to 4 years post-treatment in a Phase 1/2a trial.[10][11] |
Experimental Protocols
ARCH Trial (NCT05160415)
-
Study Design: An open-label, single-center, Phase 1b study.[12]
-
Participants: Adult males with a confirmed diagnosis of BMD.[12]
-
Intervention: Daily oral administration of this compound.[13]
-
Primary Outcome Measures: Safety and tolerability.[12]
-
Secondary Outcome Measures: Pharmacokinetics, and changes in biomarkers of muscle damage (CK and TNNI2) and functional measures (NSAA).[13]
CANYON Trial (NCT05291091)
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled study.[14][15]
-
Participants: Ambulatory adult and adolescent males with a confirmed diagnosis of BMD.[14]
-
Intervention: Participants were randomized to receive either this compound or a placebo.[14]
-
Primary Outcome Measure: Change from baseline in CK levels.[2]
-
Secondary Outcome Measures: Changes in functional measures including NSAA, 10-meter walk/run, and 4-stair climb, and other biomarkers such as TNNI2.[2]
LYNX Trial (NCT05540860)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[16][17]
-
Participants: Ambulatory boys aged 4 to 9 years with a confirmed diagnosis of DMD.[16]
-
Intervention: Participants are randomized to receive one of several doses of this compound or a placebo for 12 weeks, followed by an open-label extension.[17]
-
Primary Outcome Measures: Safety and tolerability.[16]
-
Secondary Outcome Measures: Pharmacokinetics, biomarkers of muscle damage, and functional measures including NSAA, 4-stair climb, and SV95C.[4]
FOX Trial (NCT06100887)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[5][18]
-
Participants: Ambulatory boys and adolescents aged 6 to 14 years with a confirmed diagnosis of DMD who have been previously treated with gene therapy.[18]
-
Intervention: Participants are randomized to receive this compound or a placebo.[18]
-
Primary Outcome Measures: Safety and tolerability.[18]
-
Secondary Outcome Measures: Biomarkers of muscle damage and functional measures.[5]
Conclusion
This compound represents a novel therapeutic approach for dystrophinopathies by targeting the mechanism of contraction-induced muscle damage. The clinical trial data to date in both Becker and Duchenne muscular dystrophies demonstrate a favorable safety profile and encouraging signals of efficacy, as evidenced by reductions in biomarkers of muscle damage and stabilization or improvement in functional measures.
For Becker muscular dystrophy , where no approved disease-modifying therapies exist, the consistent positive results from the ARCH and CANYON trials suggest that this compound could be a clinically meaningful treatment. The stabilization of NSAA scores is particularly noteworthy in a progressive disease.
For Duchenne muscular dystrophy , the landscape is more complex with several approved therapies. While direct comparative data is not yet available, the initial findings from the LYNX and FOX trials are promising. The potential for this compound to be used as a standalone therapy or in combination with other treatments, including gene therapy, warrants further investigation.
The ongoing and planned Phase 3 trials will be crucial in definitively establishing the clinical meaningfulness of the functional improvements observed with this compound and its place in the treatment paradigm for Duchenne and Becker muscular dystrophies. The data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to assess the potential of this innovative therapeutic candidate.
References
- 1. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. gurufocus.com [gurufocus.com]
- 5. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 6. Frontiers | Duchenne muscular dystrophy: disease mechanism and therapeutic strategies [frontiersin.org]
- 7. Sarepta Therapeutics Reports Long-Term Outcomes through 144 Weeks from Phase IIb Study of Eteplirsen in Duchenne Muscular Dystrophy | Muscular Dystrophy Association [mda.org]
- 8. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. cgtlive.com [cgtlive.com]
- 11. Long-term safety and functional outcomes of delandistrogene moxeparvovec gene therapy in patients with Duchenne muscular dystrophy: A phase 1/2a nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. jettfoundation.org [jettfoundation.org]
- 14. mdaconference.org [mdaconference.org]
- 15. ufhealth.org [ufhealth.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. edgewisetx.com [edgewisetx.com]
- 18. Edgewise-215 FOX - UF Health [ufhealth.org]
Independent Replication and Validation of Preclinical Findings for Sevasemten
An Objective Comparison Guide for Researchers and Drug Development Professionals
Sevasemten (formerly EDG-5506) is a novel, orally administered, first-in-class selective inhibitor of fast skeletal muscle myosin.[1][2][3] It is being developed by Edgewise Therapeutics as a potential foundational therapy for dystrophinopathies, including Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD).[2] The core of its therapeutic hypothesis is to protect muscle fibers from contraction-induced damage, which is a primary driver of disease progression in these conditions.[4] While direct independent replication of the initial preclinical studies by unaffiliated third parties is not publicly available, the progression of this compound through multiple successful clinical trials serves as a robust validation of the foundational preclinical findings. This guide provides a comprehensive overview of the preclinical data, its validation through clinical trials, and a comparison with alternative therapeutic strategies.
Preclinical Data Summary
Initial preclinical studies of this compound were conducted in established animal models of muscular dystrophy, namely the dystrophin-deficient mdx mouse and dystrophic golden retrievers. These studies demonstrated that a 10-15% inhibition of fast myosin ATPase was sufficient to prevent contraction-induced injury to dystrophic muscles.[5] Key quantitative findings from these preclinical investigations are summarized below.
| Animal Model | Key Finding | Quantitative Result | Reference |
| mdx Mice | Reduction in exercise-induced muscle damage marker | Reduced Creatine Kinase (CK) levels | [5] |
| mdx Mice | Improvement in muscle function | Improved grip strength | [5] |
| mdx Mice | Reduction in muscle pathology | Reduced fibrosis in the diaphragm | [5] |
| Dystrophic Golden Retrievers | Improvement in physical activity | Increased physical activity | [5] |
| Dystrophic Golden Retrievers | Reversal of disease-associated biomarkers | Reversed circulating protein signatures associated with the disease | [5] |
Clinical Validation of Preclinical Findings
The promising results from preclinical studies have been consistently supported by data from multiple clinical trials in patients with Becker and Duchenne muscular dystrophies. These trials have demonstrated a favorable safety and tolerability profile for this compound and have shown significant reductions in key biomarkers of muscle damage, consistent with the preclinical findings.[6][7] Furthermore, the trials have shown a stabilization or improvement in motor function, a critical clinical endpoint.
| Clinical Trial | Patient Population | Key Finding | Quantitative Result | Reference |
| Phase 1 | Adults with BMD | Reduction in muscle damage biomarkers | Average maximal reductions of 70% for Creatine Kinase, 98% for fast skeletal muscle troponin I, and 45% for myoglobin. | [5][8] |
| ARCH (Open Label) | Adults with BMD | Stabilization of motor function over 2 years | Average North Star Ambulatory Assessment (NSAA) scores improved by 0.2 points, compared to an expected natural history decline of 2.4 points per year. | [6] |
| MESA (Open Label Extension) | Adults with BMD | Sustained disease stabilization up to 3 years | NSAA scores for ARCH participants who rolled over remained stable. CANYON participants who rolled over showed increased NSAA scores over 18 months. | [9][10][11][12] |
| LYNX (Phase 2) | Boys with DMD (ages 4-9) | Well-tolerated and identified a potential Phase 3 dose | Consistent positive observations across functional measures including Stride Velocity 95th Centile (SV95C), NSAA, and 4-stair climb. | [9] |
| FOX (Phase 2) | Boys with DMD (ages 6-14, post-gene therapy) | Potential to reduce the rate of functional decline | Initial results support that a 10 mg dose has the potential to reduce functional decline. | [13][1][14] |
Comparison with Alternative Therapeutic Strategies
This compound's mechanism of action is distinct from current standard-of-care and other emerging therapies for muscular dystrophies. The following table provides a high-level comparison.
| Therapeutic Strategy | Mechanism of Action | Examples | Route of Administration | Key Limitations |
| This compound | Fast Skeletal Myosin Inhibition | This compound | Oral | Still investigational. |
| Corticosteroids | Broad anti-inflammatory and immunosuppressive effects | Prednisone, Deflazacort | Oral | Significant side effects with long-term use. |
| Exon Skipping | Promotes the production of a truncated, partially functional dystrophin protein | Eteplirsen, Golodirsen, Viltolarsen | Intravenous infusion | Only applicable to patients with specific genetic mutations. |
| Gene Therapy | Aims to deliver a functional copy of a micro-dystrophin gene to muscle cells | Delandistrogene moxeparvovec | Intravenous infusion | Potential for immune responses, not a permanent cure. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. Edgewise Therapeutics announces positive results on this compound programme for Becker and Duchenne muscular dystrophies [clival.com]
- 2. drugs.com [drugs.com]
- 3. edgewisetx.com [edgewisetx.com]
- 4. edgewisetx.com [edgewisetx.com]
- 5. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. jettfoundation.org [jettfoundation.org]
- 8. A Phase 1, Double-Blind, Placebo-Controlled Trial of this compound (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 11. Edgewise Therapeutics Reports Positive Results on this compound Program - CureDuchenne [cureduchenne.org]
- 12. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies - BioSpace [biospace.com]
- 13. jettfoundation.org [jettfoundation.org]
- 14. Edgewise Therapeutics Reports Third Quarter 2025 Financial Results and Recent Business Highlights [prnewswire.com]
Safety Operating Guide
Essential Safety and Handling Guidance for Sevasemten (EDG-5506)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Sevasemten (also known as EDG-5506), an investigational, orally active, selective allosteric inhibitor of skeletal muscle myosin. Adherence to these guidelines is critical to ensure a safe laboratory environment and proper management of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder. A summary of its key chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₁₁F₄N₅O₂[1][2] |
| Molecular Weight | 381.28 g/mol [1][2] |
| CAS Number | 2417395-15-2[1][2] |
Hazard Classification
There is some variance in the hazard classification of this compound across different suppliers. One Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture[1]. However, another SDS classifies it with the following hazards:
-
Acute toxicity, Oral (Category 4) [2]
-
Acute aquatic toxicity (Category 1) [2]
-
Chronic aquatic toxicity (Category 1) [2]
Given this discrepancy, it is prudent to handle this compound with a degree of caution, particularly concerning ingestion and environmental release.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields.[2] |
| Hand Protection | Protective gloves.[2] |
| Skin and Body Protection | Impervious clothing.[2] |
| Respiratory Protection | A suitable respirator should be used, especially where dust or aerosol formation is possible.[2] |
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust or aerosols.[2]
-
Ventilation: Use only in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Emergency Preparedness: Ensure a safety shower and eye wash station are readily accessible.[1][2]
Storage Conditions:
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1][2]. Recommended storage temperatures are as follows:
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorption: For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collection: Collect spilled material and dispose of it according to the disposal guidelines below.[1][2]
Disposal Procedures:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not allow the product to enter drains, water courses, or the soil.[2]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
